ATH686
Description
Properties
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N7O2/c1-2-34-11-13-35(14-12-34)16-17-3-4-19(15-21(17)25(26,27)28)32-24(36)31-18-5-7-20(8-6-18)37-22-9-10-30-23(29)33-22/h3-10,15H,2,11-14,16H2,1H3,(H2,29,30,33)(H2,31,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQRBBFRJRBWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ATH686 (Fosgonimeton)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATH686, now known as fosgonimeton (or ATH-1017), is an investigational small molecule therapeutic designed to address neurodegenerative diseases by targeting the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is crucial for neuronal health, survival, and function.[3][4] Fosgonimeton is a prodrug that, upon administration, is converted to its active metabolite, fosgo-AM (previously ATH-1001).[3][5] This technical guide will provide a comprehensive overview of the mechanism of action of fosgonimeton, detailing its molecular interactions, downstream signaling effects, and the experimental evidence supporting its therapeutic potential.
Core Mechanism: Positive Modulation of the HGF/MET System
The primary mechanism of action of fosgonimeton's active metabolite, fosgo-AM, is the positive modulation of the HGF/MET signaling system.[4][5] The MET receptor, a receptor tyrosine kinase, is activated by its ligand, HGF.[3] This activation is critical for a variety of cellular processes in the central nervous system, including neurogenesis, synaptogenesis, and protection against apoptotic insults.[4] In neurodegenerative conditions such as Alzheimer's disease, the expression of MET receptors in key brain regions like the hippocampus may be diminished.[1]
Fosgo-AM enhances the interaction between HGF and its receptor MET, leading to increased MET phosphorylation and the subsequent activation of downstream signaling cascades.[5][6] This positive modulation amplifies the natural neurotrophic and neuroprotective effects of the HGF/MET pathway.
Signaling Pathways and Downstream Effects
Activation of the HGF/MET system by fosgo-AM initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[6] These pathways are central to the neurotrophic and neuroprotective effects observed with fosgonimeton treatment.
PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a major pro-survival pathway in neurons. Upon HGF-mediated MET activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival, inhibit apoptosis, and support cellular growth and proliferation. Preclinical studies have demonstrated that fosgo-AM treatment leads to a significant increase in the phosphorylation of Akt in the presence of HGF.[5]
MAPK/ERK Pathway
The MAPK/ERK pathway plays a critical role in synaptic plasticity, learning, and memory. Similar to the PI3K/Akt pathway, MET activation leads to the stimulation of the Ras-Raf-MEK-ERK cascade. Phosphorylated ERK (pERK) translocates to the nucleus to regulate the expression of genes involved in neuronal function and survival. Treatment with fosgo-AM has been shown to significantly enhance the HGF-dependent phosphorylation of ERK.[5]
Neurotrophic and Neuroprotective Outcomes
The activation of these key signaling pathways by fosgonimeton results in a range of beneficial downstream effects:
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Enhanced Synaptogenesis and Neurite Outgrowth: In vitro studies using primary hippocampal neurons have shown that fosgo-AM promotes the formation of new synapses and the extension of neurites, crucial processes for neuronal connectivity and function.[5][7]
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Neuroprotection against Toxic Insults: Fosgo-AM has demonstrated a protective effect on neurons against a variety of neurotoxic stimuli, including excitotoxicity induced by glutamate, oxidative stress, and neuroinflammation.[3][5]
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Anti-inflammatory Effects: The HGF/MET pathway is known to have anti-inflammatory properties, and fosgonimeton may exert some of its therapeutic effects by modulating neuroinflammatory processes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of fosgonimeton and its active metabolite, fosgo-AM.
Table 1: In Vitro Efficacy of Fosgo-AM
| Parameter | Cell Type | Treatment | Result | Reference |
| MET Phosphorylation | HEK293 cells | Fosgo-AM + HGF | Significant increase in pMET levels compared to HGF alone. | [5] |
| Akt Phosphorylation | HEK293 cells | Fosgo-AM + HGF (10 ng/mL) | Significant increase in pAkt levels compared to HGF alone (p < 0.001). | [5] |
| ERK Phosphorylation | HEK293 cells | Fosgo-AM + HGF (0.1 ng/mL) | Significant increase in pERK levels compared to HGF alone (p < 0.01). | [5] |
| Neurite Outgrowth | Primary rat hippocampal neurons | Fosgo-AM + HGF | Significant increase in neurite length and complexity. | [5] |
| Synaptogenesis | Primary rat hippocampal neurons | Fosgo-AM | Increased number of synaptic puncta. | [5][7] |
| Neuroprotection | Primary rat cortical neurons | Fosgo-AM + Neurotoxins | Increased neuronal survival against glutamate, MPP+, LPS, and H2O2. | [5] |
Table 2: In Vivo Efficacy of Fosgonimeton
| Animal Model | Cognitive Task | Treatment | Key Finding | Reference |
| Scopolamine-Induced Amnesia (Rat) | Morris Water Maze | Fosgo-AM | Rescued cognitive deficits induced by scopolamine. | [5][7] |
| LPS-Induced Neuroinflammation (Mouse) | T-Maze | Fosgonimeton | Confirmed procognitive effects. | [5][7] |
Experimental Protocols
MET Phosphorylation Assay
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Cell Line: Human Embryonic Kidney (HEK293) cells.
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Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) was used to detect phosphorylated MET (pMET).
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Procedure:
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HEK293 cells were cultured to approximately 90% confluency and then seeded in 6-well plates in serum-free media.
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Cells were treated with a low concentration of recombinant HGF with or without the experimental compounds (including fosgo-AM).
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Following treatment, cell lysates were prepared and analyzed for pMET levels using a specific ELISA kit.
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The results were quantified by measuring the absorbance at a specific wavelength.[5]
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Neurite Outgrowth and Synaptogenesis Assay
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Cell Type: Primary rat hippocampal neurons.
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Methodology: Immunocytochemistry and fluorescence microscopy.
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Procedure:
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Primary hippocampal neurons were cultured for several days.
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Neurons were treated with HGF with or without fosgo-AM.
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After the treatment period, cells were fixed and stained for neuronal markers (e.g., MAP2 for dendrites) and synaptic markers (e.g., synapsin I for presynaptic terminals and PSD-95 for postsynaptic densities).
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Images were captured using a high-content imaging system.
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Neurite length, branching, and the number and colocalization of synaptic puncta were quantified using image analysis software.[5]
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Scopolamine-Induced Amnesia Model
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Animal Model: Rats.
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Methodology: Behavioral testing using the Morris Water Maze.
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Procedure:
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Rats were trained to find a hidden platform in a circular pool of water.
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Cognitive impairment was induced by administering scopolamine, a muscarinic acetylcholine receptor antagonist.
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Animals were then treated with vehicle or fosgo-AM.
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The latency to find the hidden platform and the time spent in the target quadrant during a probe trial (with the platform removed) were measured to assess spatial learning and memory.[5]
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Visualizations
Signaling Pathway of Fosgonimeton
Caption: Signaling pathway of fosgonimeton's active metabolite, fosgo-AM.
Experimental Workflow for MET Phosphorylation Assay
Caption: Workflow for assessing MET phosphorylation.
Logical Relationship of Fosgonimeton's Mechanism of Action
Caption: Logical flow of fosgonimeton's mechanism.
Conclusion
This compound (fosgonimeton) represents a novel therapeutic approach for neurodegenerative diseases by positively modulating the HGF/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the neurotrophic and neuroprotective effects of this pathway through the activation of downstream PI3K/Akt and MAPK signaling. The preclinical data robustly support its potential to promote synaptogenesis, protect neurons from toxic insults, and improve cognitive function in animal models of neurodegeneration. Further clinical investigation is ongoing to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Fosgonimeton | ALZFORUM [alzforum.org]
- 2. athira.com [athira.com]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Profile of Tradipitant (ATH686): A Novel Neurokinin-1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tradipitant, also known as VLY-686 and initially designated as ATH686, is a potent and selective, orally bioavailable small molecule antagonist of the neurokinin-1 (NK-1) receptor. Originally synthesized and developed by Eli Lilly under the code LY686017, it was later acquired by Vanda Pharmaceuticals in 2012 for further clinical development.[1] By blocking the binding of Substance P to the NK-1 receptor, tradipitant modulates a key signaling pathway involved in nausea, vomiting, pain, and neuroinflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of tradipitant, presenting key quantitative data and experimental methodologies for the scientific community.
Discovery and Development
Tradipitant was first disclosed by Eli Lilly and Company as a promising NK-1 receptor antagonist.[1] In April 2012, Vanda Pharmaceuticals licensed the compound and has since been leading its clinical development for various indications, including gastroparesis, atopic dermatitis, and motion sickness.[1] The rationale for its development is based on the well-established role of the Substance P/NK-1 receptor system in the pathophysiology of these conditions.
Mechanism of Action: Targeting the NK-1 Receptor
Tradipitant exerts its pharmacological effects by competitively inhibiting the binding of Substance P, a neuropeptide of the tachykinin family, to the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor predominantly found in the central and peripheral nervous systems. The binding of Substance P to the NK-1 receptor initiates a signaling cascade that is implicated in the transmission of pain signals, the induction of emesis, and the inflammatory response. By blocking this interaction, tradipitant effectively mitigates the downstream effects of Substance P.
References
An In-depth Technical Guide to the Core Target of ATH686
Notice: Publicly available scientific and medical literature, as of November 20, 2025, does not contain information regarding a compound designated ATH686. Extensive searches of pharmacological databases, clinical trial registries, and scientific publications have yielded no specific data on its molecular target, mechanism of action, or any associated experimental protocols.
This lack of information suggests that this compound may be an internal project code for a compound in the very early stages of preclinical development and not yet disclosed in public forums. Alternatively, it is possible that "this compound" may be a misidentified or erroneous designation.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:
-
Verify the Compound Identifier: Please ensure the accuracy of the designation "this compound." Small typographical errors can lead to unsuccessful searches.
-
Consult Proprietary Databases: If you have access to internal or proprietary databases through your institution or company, these may contain information not available in the public domain.
-
Contact the Sponsoring Organization: If the source of this identifier is known (e.g., a specific pharmaceutical company or research institution), direct inquiry may be the only way to obtain further information.
Without publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. We recommend consulting internal resources or directly contacting the originating entity for any information related to this compound.
In-Depth Technical Guide: In Vitro Characterization of ATH686
Notice: Information regarding a compound designated "ATH686" is not publicly available at this time. Extensive searches for "this compound in vitro characterization," "this compound mechanism of action," "this compound binding affinity," "this compound cell-based assays," and "this compound experimental protocols" did not yield any specific results for a molecule with this identifier.
This lack of public information could be due to several factors:
-
Early Stage of Development: this compound may be a very new compound in the early stages of discovery and has not yet been disclosed in publications or public forums.
-
Internal Code Name: The designation "this compound" might be an internal code name used by a research institution or pharmaceutical company that has not been made public.
-
Typographical Error: It is possible that "this compound" is a typographical error in the query.
Subsequent investigation into "Altiris Therapeutics," as "ATH" could potentially be an abbreviation for the company, revealed that the company was formerly known as Metastatix. Their lead drug candidate was MSX-122 , a small molecule antagonist of the CXCR4 receptor intended for the treatment of solid tumors. Public records indicate that Altiris Therapeutics is no longer operational.
Without any specific data on this compound, this guide will provide a generalized framework for the in vitro characterization of a novel small molecule inhibitor, using the example of a hypothetical CXCR4 antagonist, in line with the known target of Altiris Therapeutics' lead compound. This framework is designed for an audience of researchers, scientists, and drug development professionals.
I. Quantitative Data Summary
For a comprehensive in vitro characterization, quantitative data would be organized into clear, comparative tables. Below are example tables that would be populated with experimental data for a compound like this compound.
Table 1: Receptor Binding Affinity
| Parameter | This compound | Reference Compound (e.g., AMD3100) |
| Target | CXCR4 | CXCR4 |
| Assay Type | Radioligand Binding Assay | Radioligand Binding Assay |
| Radioligand | [¹²⁵I]-SDF-1α | [¹²⁵I]-SDF-1α |
| Ki (nM) | Data Not Available | Example: 2.5 nM |
| IC₅₀ (nM) | Data Not Available | Example: 5.0 nM |
Table 2: Functional Antagonism in Cell-Based Assays
| Parameter | This compound | Reference Compound |
| Cell Line | Jurkat (Human T-cell lymphoma) | Jurkat |
| Assay Type | SDF-1α-induced Calcium Mobilization | SDF-1α-induced Calcium Mobilization |
| IC₅₀ (nM) | Data Not Available | Example: 10 nM |
| Assay Type | SDF-1α-induced Chemotaxis | SDF-1α-induced Chemotaxis |
| IC₅₀ (nM) | Data Not Available | Example: 15 nM |
Table 3: Selectivity Profile
| Receptor | This compound IC₅₀ (nM) |
| CXCR4 | Data Not Available |
| CXCR7 | >10,000 |
| CCR5 | >10,000 |
| Other GPCRs | >10,000 |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data.
A. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CXCR4 receptor.
Protocol:
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Membrane Preparation: Membranes are prepared from a cell line overexpressing human CXCR4 (e.g., CHO-K1 cells).
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Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
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Competition Binding: A constant concentration of the radioligand [¹²⁵I]-SDF-1α (e.g., 50 pM) is incubated with increasing concentrations of this compound and the cell membranes.
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Incubation: The reaction is incubated at room temperature for 60 minutes.
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Separation: Bound and free radioligand are separated by rapid filtration through a GF/B filter plate.
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Detection: Radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit SDF-1α-induced intracellular calcium release.
Protocol:
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Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured in RPMI-1640 medium supplemented with 10% FBS.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
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Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
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Stimulation: The CXCR4 ligand, SDF-1α (e.g., 10 nM), is added to induce calcium mobilization.
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Detection: Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity using a plate reader (e.g., FLIPR).
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Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the SDF-1α-induced calcium response, is calculated using a four-parameter logistic equation.
C. Chemotaxis Assay
Objective: To evaluate the ability of this compound to block SDF-1α-induced cell migration.
Protocol:
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Assay Setup: A multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane is used.
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Chemoattractant: SDF-1α is placed in the lower chamber.
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Cell Treatment: Jurkat cells are pre-incubated with different concentrations of this compound and then placed in the upper chamber.
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Incubation: The plate is incubated for a period to allow cell migration towards the chemoattractant.
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Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by using a fluorescent DNA-binding dye (e.g., CyQuant GR).
-
Data Analysis: The IC₅₀ value for the inhibition of chemotaxis is determined by plotting the percentage of migrated cells against the concentration of this compound.
III. Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are essential for clear communication.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro chemotaxis assay.
early studies on ATH686
An in-depth search for publicly available scientific literature, preclinical data, and clinical trial information on a compound designated "ATH686" has yielded no specific results. This suggests that "this compound" may be an internal project code, a very early-stage compound that has not yet been publicly disclosed, or a potential misnomer.
Due to the complete absence of any data regarding this compound in the public domain, it is not possible to fulfill the request for an in-depth technical guide. The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be met without foundational information on the compound.
Should "this compound" be an alternative name for a known therapeutic, or if you have access to internal documentation or publications that are not publicly indexed, please provide the correct nomenclature or relevant documents to enable the generation of the requested technical guide. Without further clarification or verifiable information, the creation of the specified content is not feasible.
In-depth Technical Guide: ATH686 Binding Affinity and Kinetics
An exhaustive search for publicly available data on a compound designated "ATH686" has yielded no specific information regarding its binding affinity, kinetics, or mechanism of action. As of November 20, 2025, the scientific and medical literature accessible through comprehensive searches does not contain any references to a molecule with this identifier.
Therefore, it is not possible to provide a technical guide or whitepaper on the binding characteristics of this compound. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the compound and its biological target.
For the benefit of researchers, scientists, and drug development professionals, this document will instead outline the general principles and methodologies that would be employed to characterize the binding affinity and kinetics of a novel compound, which could be applied to this compound if and when such information becomes publicly available.
I. General Principles of Binding Affinity and Kinetics in Drug Discovery
The interaction between a drug molecule and its biological target is a critical determinant of its pharmacological effect. Two key parameters that define this interaction are binding affinity and binding kinetics.
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Binding Affinity (KD): This is a measure of the strength of the binding interaction between a single molecule (e.g., a drug) and its binding partner (e.g., a protein receptor) at equilibrium. It is typically represented by the dissociation constant (KD), which is the concentration of the drug required to occupy 50% of the target receptors at equilibrium. A lower KD value indicates a higher binding affinity.
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Binding Kinetics: This describes the rate at which a drug binds to its target (the association rate constant, kon) and the rate at which it dissociates from the target (the dissociation rate constant, koff). The dissociation constant (KD) is the ratio of these two rates (koff/kon). Understanding the kinetics of binding can provide valuable insights into the duration of drug action and its overall efficacy.
II. Standard Experimental Protocols for Determining Binding Affinity and Kinetics
A variety of biophysical techniques are commonly used to measure the binding affinity and kinetics of a drug-target interaction. The choice of method often depends on the nature of the target and the compound being studied.
Table 1: Common Experimental Techniques for Measuring Binding Affinity and Kinetics
| Technique | Principle | Parameters Measured | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the drug (analyte) flows over its immobilized target (ligand). | kon, koff, KD | Medium to High |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized target and an internal reference. Binding of the drug to the target causes a shift in the interference pattern. | kon, koff, KD | High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a drug binds to its target. | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is affected by changes in their size, charge, and solvation shell upon binding. | KD | High |
| Radioligand Binding Assay | A radiolabeled drug (ligand) is incubated with its target. The amount of bound radioactivity is measured to determine the binding affinity. | KD, Bmax | High |
A. Detailed Methodology: Surface Plasmon Resonance (SPR)
SPR is a powerful and widely used label-free technique for real-time monitoring of biomolecular interactions.
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Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip. Common immobilization chemistries include amine coupling, thiol coupling, and capture-based methods using affinity tags (e.g., His-tags).
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Association: A solution containing the drug (analyte) at a known concentration is injected over the sensor surface. The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).
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Equilibrium: The injection of the analyte is continued until the binding signal reaches a plateau, indicating that the system has reached equilibrium.
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Dissociation: The analyte solution is replaced with a buffer-only solution, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
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Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.
III. Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for communicating complex experimental setups and biological pathways. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
A. Experimental Workflow for SPR Analysis
In-depth Technical Guide: Cellular Uptake and Localization of ATH686
Notice: Information regarding the specific compound "ATH686," including its cellular uptake, localization, and mechanism of action, is not available in publicly accessible scientific literature or databases. The identifier "this compound" may correspond to an internal research code for a compound not yet disclosed publicly, a discontinued project, or a misnomer.
This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways directly related to this compound. Instead, it will present a generalized framework and methodologies that researchers and drug development professionals would typically employ to investigate the cellular uptake and localization of a novel therapeutic agent. This framework will serve as a template for the kind of in-depth technical information required for such a compound.
I. Quantitative Data Summary
In the investigation of a novel compound like this compound, quantitative data on its cellular uptake and localization would be paramount. This data is typically presented in tabular format to facilitate comparison across different experimental conditions.
Table 1: Cellular Uptake of this compound in [Cell Line 1] and [Cell Line 2]
| Cell Line | Concentration (µM) | Incubation Time (hr) | Uptake (pmol/mg protein) |
| [Cell Line 1] | 1 | 1 | Data Not Available |
| 1 | 4 | Data Not Available | |
| 10 | 1 | Data Not Available | |
| 10 | 4 | Data Not Available | |
| [Cell Line 2] | 1 | 1 | Data Not Available |
| 1 | 4 | Data Not Available | |
| 10 | 1 | Data Not Available | |
| 10 | 4 | Data Not Available |
Table 2: Subcellular Localization of this compound in [Cell Line]
| Subcellular Fraction | % of Total Intracellular this compound |
| Nucleus | Data Not Available |
| Mitochondria | Data Not Available |
| Lysosomes | Data Not Available |
| Cytosol | Data Not Available |
| Membrane | Data Not Available |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are examples of standard experimental protocols that would be used to study the cellular uptake and localization of a compound like this compound.
A. Cell Culture and Treatment
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Cell Lines: [Specify cell lines, e.g., HeLa, A549, etc.] would be cultured in [Specify medium, e.g., DMEM] supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Seeding: Cells would be seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or confocal dishes) at a density of [Specify density] and allowed to adhere overnight.
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Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound or vehicle control. Cells would be incubated for the desired time points.
B. Cellular Uptake Assay (Example using LC-MS/MS)
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Cell Lysis: After incubation with this compound, cells would be washed three times with ice-cold phosphate-buffered saline (PBS). Cells would then be lysed using a suitable lysis buffer (e.g., RIPA buffer).
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Protein Quantification: The protein concentration of the cell lysates would be determined using a BCA protein assay kit.
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Sample Preparation: An aliquot of the cell lysate would be mixed with an internal standard and subjected to protein precipitation with acetonitrile.
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LC-MS/MS Analysis: The supernatant would be analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the intracellular concentration of this compound.
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Data Normalization: The amount of this compound would be normalized to the total protein content and expressed as pmol/mg protein.
C. Subcellular Fractionation
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Homogenization: Following treatment with this compound, cells would be harvested and washed with PBS. The cell pellet would be resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer.
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Differential Centrifugation: The homogenate would be subjected to a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (nuclei, mitochondria, lysosomes, cytosol, and membranes).
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Quantification: The concentration of this compound in each fraction would be determined by LC-MS/MS as described above.
D. Confocal Microscopy for Visualization of Localization
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Cell Seeding: Cells would be grown on glass-bottom dishes suitable for high-resolution imaging.
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Labeling: A fluorescently labeled version of this compound would be synthesized. Alternatively, specific organelle trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus) would be used in conjunction with an unlabeled this compound and subsequent immunofluorescence staining if an antibody against this compound is available.
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Imaging: After incubation with the fluorescently labeled this compound or staining with organelle trackers, cells would be washed, fixed, and mounted. Images would be acquired using a confocal laser scanning microscope.
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Colocalization Analysis: The degree of colocalization between the this compound signal and the signals from specific organelle markers would be quantified using appropriate software to determine its subcellular destination.
III. Visualization of Conceptual Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual workflows for investigating cellular uptake and signaling pathways.
Technical Whitepaper: A Representative Framework for the Preliminary Toxicity Screening of ATH686, a Second-Generation FLT3 Inhibitor
Disclaimer: This document provides a representative framework for the preliminary toxicity screening of a novel second-generation FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, using ATH686 as an illustrative example. As of the date of this publication, detailed preclinical toxicology data for this compound is not publicly available. Therefore, this guide is based on established principles of preclinical drug development for tyrosine kinase inhibitors and the known mechanism of action of this compound. The experimental protocols and data presented herein are representative and intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, selective, and ATP-competitive second-generation "type II" inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It targets mutant forms of the FLT3 protein kinase, which are implicated in the pathogenesis of certain hematological malignancies, notably Acute Myeloid Leukemia (AML).[3] The mechanism of action of this compound involves the inhibition of FLT3 kinase activity, which in turn leads to the induction of apoptosis and cell cycle arrest in cancer cells harboring FLT3 mutations.[4][5][6] As with any promising therapeutic candidate, a thorough preclinical toxicity evaluation is critical to define its safety profile before it can proceed to clinical trials. This document outlines a representative approach to the preliminary toxicity screening of a compound like this compound.
Mechanism of Action and Potential Toxicities
This compound functions by selectively binding to and inhibiting the activity of mutant FLT3. This targeted action is designed to maximize anti-leukemic efficacy while minimizing off-target effects.[1] However, potential toxicities can still arise from:
-
On-target toxicities: Inhibition of wild-type FLT3 in non-cancerous tissues where it plays a physiological role. FLT3 is involved in the differentiation, proliferation, and survival of hematopoietic progenitor cells and dendritic cells.[3]
-
Off-target toxicities: Interaction of this compound with other kinases or cellular proteins, leading to unintended biological effects.
-
Metabolite-induced toxicities: Toxic effects mediated by metabolites of this compound.
A comprehensive preliminary toxicity screening program is designed to identify and characterize these potential liabilities.
In Vitro Efficacy Data
While specific toxicity data is unavailable, in vitro studies have demonstrated the potent and selective activity of this compound against cells with FLT3 mutations. This data is crucial for dose selection in subsequent in vivo studies.
| Cell Line | Target | Parameter | Value | Reference |
| FLT3-ITD-Ba/F3 | Mutant FLT3 | IC50 | ~0.001 µM | [4] |
| D835Y-Ba/F3 | Mutant FLT3 | IC50 | ~0.001 µM | [4] |
Representative Experimental Protocols for Preliminary Toxicity Screening
The following protocols are representative of the types of studies that would be conducted to assess the preliminary toxicity of a novel FLT3 inhibitor like this compound.
-
Objective: To determine the cytotoxic potential of this compound against a panel of cancerous and non-cancerous cell lines.
-
Methodology:
-
Cell lines (e.g., human hematopoietic stem cells, primary hepatocytes, renal proximal tubule epithelial cells) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound (e.g., from 0.001 µM to 100 µM) for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's cytotoxic potency.
-
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.
-
Methodology:
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) are divided into dose groups, including a vehicle control group.
-
A single dose of this compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection) at escalating dose levels.
-
Animals are observed for clinical signs of toxicity, morbidity, and mortality for a period of 14 days.
-
Body weight, food, and water consumption are monitored throughout the study.
-
At the end of the observation period, a full necropsy is performed, and selected organs are collected for histopathological examination.
-
-
Objective: To evaluate the toxicological effects of repeated administration of this compound over a defined period (e.g., 14 or 28 days).
-
Methodology:
-
Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), are used.
-
Animals are dosed daily with this compound at multiple dose levels, including a vehicle control, for the duration of the study.
-
Comprehensive clinical observations, body weight, and food consumption are recorded.
-
Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
At the termination of the study, a complete necropsy is performed. Organs are weighed, and a comprehensive list of tissues is collected for histopathological analysis.
-
Visualizations
The following diagram illustrates the FLT3 signaling pathway, which is the primary target of this compound. Inhibition of this pathway is intended to induce apoptosis in cancer cells.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
The diagram below outlines a typical workflow for the preclinical toxicity assessment of a novel kinase inhibitor like this compound.
Caption: A representative workflow for preclinical toxicity assessment.
Conclusion
The preliminary toxicity screening of a novel therapeutic agent such as this compound is a comprehensive, multi-faceted process that is essential for ensuring patient safety. While specific data for this compound is not yet in the public domain, the established methodologies for evaluating tyrosine kinase inhibitors provide a clear roadmap for its preclinical safety assessment. The process begins with in vitro assays to determine cytotoxicity and is followed by in vivo studies in multiple species to identify potential target organs of toxicity and establish a safe starting dose for human clinical trials. The insights gained from these studies are critical for the continued development of promising targeted therapies like this compound for the treatment of AML and other malignancies.
References
Methodological & Application
Application Notes and Protocols for ATH686 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for utilizing ATH686 in cell culture experiments. The methodologies outlined below are intended to ensure reproducibility and accuracy in assessing the effects of this compound on cell viability and relevant signaling pathways. The specific experimental conditions may require optimization depending on the cell type and research question.
Data Presentation
Currently, there is no publicly available quantitative data specifically detailing the effects of this compound in cell culture experiments. Further research and publication are required to populate the following data tables.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Incubation Time (hrs) |
| e.g., MCF-7 | Data Not Available | Data Not Available |
| e.g., A549 | Data Not Available | Data Not Available |
| e.g., Jurkat | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration (µM) | % Inhibition of Proliferation |
| e.g., HeLa | Data Not Available | Data Not Available |
| e.g., PC-3 | Data Not Available | Data Not Available |
Experimental Protocols
1. General Cell Culture and Maintenance
Standard aseptic cell culture techniques should be followed for all procedures. Cell lines should be obtained from a reputable source (e.g., ATCC) and maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general framework for investigating the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway of interest.
-
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
-
Visualizations
As there is no specific information available for this compound, the following diagrams represent generic workflows and a hypothetical signaling pathway.
References
ATH686 dosage and administration guidelines
Application Notes and Protocols for ATH686
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This compound is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). It targets mutant FLT3 protein kinase activity, which is a key driver in some forms of acute myeloid leukemia (AML). This compound has been shown to inhibit the proliferation of cells harboring FLT3 mutants by inducing apoptosis and cell cycle arrest, demonstrating its potential as an antileukemic agent. These application notes provide an overview of the available preclinical data and suggest protocols for in vitro and potential in vivo studies based on the characteristics of the compound and publicly available information on similar FLT3 inhibitors.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common molecular abnormalities in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.
This compound, developed by Novartis, is a second-generation FLT3 inhibitor designed to target these mutations. This document summarizes the known characteristics of this compound and provides detailed protocols for its experimental use.
Data Presentation
Table 1: In Vitro Activity of this compound [1]
| Parameter | Cell Line | Treatment Conditions | Result |
| Cell Proliferation | FLT3-ITD-Ba/F3 | 1-100 µM, 3 days | IC₅₀ ≈ 0.001 µM |
| D835Y-Ba/F3 | 1-100 µM, 3 days | IC₅₀ ≈ 0.001 µM | |
| FLT3 Phosphorylation | FLT3-ITD-Ba/F3 | 10 nM, 15 minutes | Inhibition of autophosphorylation |
Signaling Pathway
The diagram below illustrates the FLT3 signaling pathway and the mechanism of action of this compound. Constitutively active FLT3 mutants promote cell survival and proliferation through downstream pathways such as RAS/MEK/ERK and PI3K/AKT. This compound inhibits the kinase activity of FLT3, thereby blocking these downstream signals.
Caption: FLT3 Signaling Pathway and this compound Inhibition.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on leukemic cells expressing mutant FLT3.
Experimental Workflow:
Caption: Workflow for Cell Proliferation IC₅₀ Determination.
Materials:
-
FLT3-mutant cell lines (e.g., MOLM-13, MV4-11) and a wild-type FLT3 cell line (e.g., RS4;11).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well clear bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Culture: Maintain cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells at a density of 5,000 cells/well in 90 µL of medium in 96-well plates.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.0001 µM to 10 µM.
-
Treatment: Add 10 µL of the diluted this compound to the respective wells. For the control wells, add 10 µL of medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assay: After incubation, allow the plates to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the results as a percentage of cell viability versus the log of the drug concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: Western Blot for FLT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the autophosphorylation of the FLT3 receptor.
Procedure:
-
Cell Treatment: Seed FLT3-mutant cells (e.g., MOLM-13) in 6-well plates. Once they reach the desired density, starve the cells in serum-free medium for 4-6 hours. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 15-30 minutes.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FLT3 (Tyr591) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Dosage and Administration Guidelines (Preclinical In Vivo - Hypothetical)
No specific in vivo data for this compound is publicly available. The following is a hypothetical protocol for a mouse xenograft model based on common practices for evaluating FLT3 inhibitors. This should be optimized for any specific study.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for establishing xenografts of human leukemia cell lines.
Xenograft Establishment:
-
Inject 5-10 x 10⁶ MV4-11 or MOLM-13 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Dosage and Administration:
-
Formulation: this compound can be formulated for oral gavage in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. The stability and solubility of the formulation should be confirmed prior to use.
-
Dose Levels: A dose-finding study should be conducted to determine the maximum tolerated dose (MTD). Based on the in vitro potency, initial dose levels could range from 10 to 100 mg/kg, administered once or twice daily.
-
Administration: Administer this compound or the vehicle control orally via gavage daily for a specified period (e.g., 21-28 days).
Efficacy Evaluation:
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-FLT3) and histopathology.
-
Blood samples can be collected for pharmacokinetic analysis.
Conclusion
This compound is a potent preclinical FLT3 inhibitor. The provided protocols offer a framework for researchers to investigate its mechanism of action and antileukemic activity in vitro. While in vivo and clinical data are not publicly available, the suggested hypothetical protocol can serve as a starting point for designing animal studies. Further research is necessary to fully characterize the therapeutic potential of this compound.
References
Application Notes and Protocols for ATH686
A comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of ATH686.
Introduction
This compound is a novel small molecule inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling pathways that collectively sense, signal, and repair DNA lesions.[1] By inhibiting ATR, this compound can sensitize cancer cells to DNA-damaging agents and may have therapeutic potential in various oncology indications. This document provides detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in preclinical research settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the correct preparation and handling of the compound.
| Property | Value |
| Molecular Formula | C₂₃H₂₄N₆O₂ |
| Molecular Weight | 416.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in ethanol, and insoluble in water. |
Solution Preparation Protocols
The following protocols describe the preparation of stock and working solutions of this compound for in vitro and in vivo studies.
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Preparation of this compound Working Solutions
For cell-based assays, the this compound DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration.
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is recommended to prepare fresh working solutions for each experiment and to avoid storing diluted solutions for extended periods.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Stability studies are crucial to define the appropriate storage conditions and shelf-life of the compound and its solutions.[2][3][4][5][6]
| Solution Type | Storage Temperature | Shelf-Life | Special Instructions |
| This compound Powder | -20°C | ≥ 24 months | Store in a desiccator to protect from moisture. |
| 10 mM Stock Solution in DMSO | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| Working Solutions in Aqueous Media | 2-8°C | Use immediately | Prepare fresh for each experiment. Do not store. |
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates a typical workflow for an in vitro kinase assay to evaluate the inhibitory activity of this compound on the ATR kinase.
References
Application Note: Quantitative Determination of ATH686 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of ATH686, a novel small molecule entity, in human plasma. The described LC-MS/MS method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies and routine bioanalysis.
Introduction
This compound is a promising therapeutic agent currently under investigation. To support its clinical development, a reliable and validated analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high sensitivity and specificity.
Method Overview
The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction. The separated analytes are then quantified using a reverse-phase C18 column coupled with a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Ethyl acetate (HPLC grade)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 3.0 mm × 100 mm, 1.8 µm)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
3.3. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 200 ng/mL.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
3.4. Sample Preparation Protocol
-
Thaw frozen plasma samples to room temperature.
-
To 250 µL of plasma sample, standard, or QC, add 100 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 700 µL of acetonitrile, vortex for 30 seconds, and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 30 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.05% (v/v) formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 25:75 (v/v) of Mobile Phase A:B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 30 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | API 5500-Qtrap or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| MRM Transitions | This compound: m/z 559.2 → 440.3 IS: m/z 412.3 → 224.2 |
Method Validation Summary
The described method has been validated for linearity, precision, accuracy, recovery, and stability.
Table 3: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.25 - 100 | >0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.25 | < 15 | < 15 | 85 - 115 |
| Low | 0.75 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery
| Analyte | Mean Extraction Recovery (%) |
| This compound | 85 ± 5 |
| IS | 90 ± 5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The LC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of this compound in human plasma. Its high sensitivity, specificity, and throughput make it well-suited for supporting pharmacokinetic and clinical studies of this novel compound. The provided protocol and performance characteristics should enable researchers to implement this method effectively in their laboratories.
Application Notes and Protocols for ATH686 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATH686 is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2] Dysregulation of the DDR is a hallmark of many cancers, making ATR an attractive therapeutic target. These application notes provide detailed protocols for high-throughput screening (HTS) assays to characterize the activity of this compound, including a biochemical kinase assay and a cell-based viability assay. The presented data demonstrates the efficacy and selectivity of this compound, supporting its further development as a potential anti-cancer agent.
Introduction
The DNA damage response is a complex signaling network that maintains genomic integrity.[1] A key component of this network is the ATR kinase, which is activated by single-stranded DNA that forms at stalled replication forks or during the processing of DNA double-strand breaks.[1] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] In many cancer cells, which often exhibit increased replication stress and reliance on the DDR for survival, inhibition of ATR can lead to synthetic lethality.
This compound has been identified through high-throughput screening as a novel inhibitor of ATR. This document outlines the experimental procedures used to quantify the inhibitory activity of this compound and assess its effects on cancer cell viability.
Data Presentation
Table 1: Biochemical Activity of this compound in an ATR Kinase Assay
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | ATR Kinase | TR-FRET | 15.2 |
| Control Compound | ATR Kinase | TR-FRET | 5.8 |
Table 2: Cellular Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | EC50 (µM) |
| HT29 | Colon Carcinoma | Cell Viability (CTG) | 0.85 |
| A549 | Lung Carcinoma | Cell Viability (CTG) | 1.2 |
| MCF7 | Breast Adenocarcinoma | Cell Viability (CTG) | 1.5 |
Experimental Protocols
Protocol 1: ATR Kinase Activity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of ATR kinase activity by this compound.
Materials:
-
ATR Kinase, active (recombinant)
-
ULight™-CHK1 (Ser345) peptide substrate
-
Europium-labeled anti-phospho-CHK1 (Ser345) antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound and control compounds
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 2 µL of diluted compound solution. For controls, add 2 µL of DMSO.
-
Add 4 µL of a solution containing ATR kinase and ULight™-CHK1 peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km for ATR.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a solution containing the Europium-labeled anti-phospho-CHK1 antibody in stop buffer (assay buffer with 10 mM EDTA).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm and 665 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT29, A549, MCF7)
-
Complete cell culture medium
-
This compound
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Seed cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of complete medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 10 µL of the diluted this compound solution to the appropriate wells. For the control wells, add 10 µL of medium with the corresponding DMSO concentration.
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: General High-Throughput Screening Workflow.
References
Application Note: Development and Characterization of ATH686-Resistant Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for generating and characterizing cancer cell lines with acquired resistance to ATH686, a hypothetical novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). These cell line models are crucial tools for investigating the molecular mechanisms of drug resistance and for the preclinical evaluation of next-generation therapies designed to overcome treatment failure.
Introduction
This compound is a theoretical, potent, and selective small-molecule inhibitor targeting the ATP-binding site of EGFR. While targeted therapies like EGFR inhibitors have shown significant efficacy, the development of acquired resistance is a major clinical challenge that often leads to treatment failure.[1] Understanding the mechanisms by which cancer cells become resistant to this compound is essential for developing strategies to circumvent this resistance.[1]
This application note details a standardized in vitro methodology for developing this compound-resistant cancer cell lines using a continuous, dose-escalation method.[2][3][4] It also provides protocols for the initial characterization of these resistant lines, including quantification of the resistance level and investigation of common molecular mechanisms such as secondary mutations in the drug target and the activation of bypass signaling pathways.[5][6][7]
Data Presentation
Table 1: Quantification of this compound Resistance
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and the derived resistant cell lines. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line. An RI greater than 3-5 is typically considered indicative of acquired resistance.[3]
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Resistance Index (RI) |
| NCI-H1975 | Parental | 15 ± 2.1 | - |
| NCI-H1975-AR | This compound-Resistant | 850 ± 45.3 | 56.7 |
| PC-9 | Parental | 10 ± 1.5 | - |
| PC-9-AR | This compound-Resistant | 620 ± 31.8 | 62.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Molecular Characterization of this compound-Resistant Cell Lines
This table presents a summary of the key molecular findings from the characterization of the resistant cell lines. It includes results from Sanger sequencing of the EGFR gene and Western blot analysis for proteins involved in bypass signaling pathways.
| Cell Line | EGFR T790M Mutation Status | p-MET / MET Ratio (Fold Change vs. Parental) | p-ERK / ERK Ratio (Fold Change vs. Parental) |
| NCI-H1975-AR | Positive | 1.2 ± 0.3 | 1.5 ± 0.4 |
| PC-9-AR | Negative | 8.5 ± 1.1 | 7.9 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation
This protocol describes the method for generating drug-resistant cell lines by exposing them to gradually increasing concentrations of this compound over an extended period.[2][4][8]
Materials:
-
Parental cancer cell line (e.g., PC-9, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture flasks and plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2a).
-
Initiation of Treatment: Seed the parental cells in a T-75 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration of approximately one-tenth of the IC50.[9]
-
Dose Escalation:
-
Maintain the cells in the presence of the drug, changing the medium every 3-4 days.
-
Initially, a significant amount of cell death is expected. Allow the surviving cells to repopulate the flask.
-
Once the cells are growing steadily and have reached 80% confluency, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.[3]
-
If cells show excessive death at the new concentration, revert to the previous concentration until the culture stabilizes.[10]
-
-
Maintenance and Stocking: This process of stepwise dose increases can take 6-12 months.[11] At several intermediate concentrations, and once the final desired resistance level is achieved, cryopreserve vials of the cells for future use.
-
Establishment of a Stable Resistant Line: A resistant line is considered stable when it can consistently proliferate in a high concentration of this compound (e.g., >10-fold the parental IC50) for over 10 passages.[10]
-
Maintenance of Resistant Culture: Maintain the final resistant cell line in a continuous culture with the highest tolerated concentration of this compound to ensure the resistance phenotype is not lost.
Protocol 2: Characterization of Resistant Cell Lines
2a. Determining the Degree of Resistance (IC50 Shift)
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., a 10-point, 3-fold serial dilution) for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
2b. Investigating Molecular Mechanisms of Resistance
i. Western Blotting for Bypass Pathway Activation
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Methodology:
-
Protein Extraction: Lyse parental and resistant cells (grown in the absence of this compound for 24-48 hours) and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system. Use a loading control (e.g., Actin) to ensure equal protein loading.
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the activation state of the pathway.
ii. Sanger Sequencing for EGFR Mutations
Materials:
-
Genomic DNA from parental and resistant cells
-
Primers flanking the EGFR kinase domain (exons 18-21)
-
Taq polymerase and dNTPs
-
PCR thermocycler
-
DNA purification kit
-
Sanger sequencing service
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the EGFR kinase domain exons using PCR with specific primers. The T790M "gatekeeper" mutation, a common cause of resistance to first-generation EGFR inhibitors, is located in exon 20.[5][6]
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence (e.g., from NCBI) to identify any acquired mutations.
Visualization of Pathways and Workflows
Caption: Hypothetical signaling pathway of EGFR and the inhibitory action of this compound.
Caption: Experimental workflow for generating resistant cell lines via dose escalation.
Caption: Common mechanisms of acquired resistance to EGFR inhibitors.
References
- 1. Acquired resistance to EGFR inhibitors: mechanisms and prevention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ATH686
These application notes provide a detailed protocol for the use of ATH686, a small molecule inhibitor, in Western blot analysis to investigate its effects on protein expression and signaling pathways. The following protocols and guidelines are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the expression of a target protein and a downstream signaling molecule. This table is for illustrative purposes and should be replaced with experimental data.
| Treatment Group | Target Protein Expression (Normalized to Control) | Phosphorylated Downstream Protein (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (10 nM) | 0.65 ± 0.08 | 0.45 ± 0.06 |
| This compound (50 nM) | 0.32 ± 0.05 | 0.21 ± 0.04 |
| This compound (100 nM) | 0.15 ± 0.03 | 0.10 ± 0.02 |
Experimental Protocols
This section details the methodology for performing Western blot analysis to assess the impact of this compound.
Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][2] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing.[2][3] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant containing the protein to a new tube. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[2][4]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE).[2][4] Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at a constant voltage until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][5] This can be done using a wet, semi-dry, or dry transfer system.[3] Ensure good contact between the gel and the membrane and avoid air bubbles.
Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][5][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.[4][7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3][8]
-
Final Washes: Repeat the washing steps as described in step 3.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6][8]
-
Signal Visualization: Capture the chemiluminescent signal using an imaging system or X-ray film.[1][6]
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.
Caption: Hypothetical signaling cascade inhibited by this compound.
Experimental Workflow Diagram
This diagram outlines the major steps in the Western blot protocol for analyzing the effects of this compound.
Caption: Western blot workflow for this compound analysis.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. bio-rad.com [bio-rad.com]
- 3. addgene.org [addgene.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ptglab.com [ptglab.com]
Application Notes and Protocols for ATH686 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATH686 is a novel small molecule inhibitor targeting the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. ATR is a critical protein kinase involved in the DNA damage response (DDR), particularly in response to single-stranded DNA breaks and replication stress.[1][2] By inhibiting ATR, this compound can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific DNA repair defects. These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) microscopy to study its effects on cellular processes and protein localization.
Mechanism of Action: ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response. Upon DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including CHK1, to orchestrate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.[1] this compound acts as a potent and selective inhibitor of ATR kinase activity, thereby disrupting these critical cellular functions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for Compound X
Welcome to the technical support center for Compound X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with Compound X, a representative poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of Compound X?
A1: A preliminary solubility assessment of Compound X should be performed in a range of aqueous and organic solvents. This helps in understanding its basic physicochemical properties. Key solvents to test include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
Q2: Compound X has poor aqueous solubility. What are the common strategies to enhance its solubility for in vitro assays?
A2: To improve the aqueous solubility of Compound X for in vitro experiments, several methods can be employed. These include the use of co-solvents (e.g., DMSO, ethanol), adjusting the pH of the buffer if the compound has ionizable groups, and the use of solubilizing agents such as surfactants or cyclodextrins.[1] It is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with the aqueous buffer.[2]
Q3: I am observing precipitation of Compound X when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. To mitigate this, you can try several approaches:
-
Lower the final concentration: The final concentration of Compound X in the aqueous buffer might be above its solubility limit.
-
Optimize the co-solvent percentage: While DMSO is a good starting point, keeping its final concentration in the assay medium as low as possible (typically <1%) is recommended to avoid solvent effects on the biological system. You can experiment with different ratios of DMSO to aqueous buffer.
-
Use a different co-solvent: Sometimes, a different organic solvent or a combination of solvents may work better.
-
Employ sonication or vortexing: Gentle heating and mixing can help in keeping the compound in solution, but care must be taken to avoid degradation.
-
Utilize solubilizing excipients: Adding surfactants or cyclodextrins to the aqueous buffer can increase the solubility of Compound X.[1]
Q4: How can the particle size of Compound X affect its dissolution and bioavailability?
A4: Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[3] Techniques like micronization can be employed to decrease the particle size.[3] However, for compounds with very low solubility, simply reducing the particle size may not be sufficient to significantly improve bioavailability.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Poor solubility and precipitation of Compound X in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before adding to cells, check the final diluted solution of Compound X under a microscope for any signs of precipitation.
-
Determine the kinetic solubility: Perform a kinetic solubility assay in the specific cell culture medium to understand the concentration at which the compound starts to precipitate over time.
-
Prepare fresh dilutions: Always prepare fresh dilutions of Compound X from a concentrated stock solution just before the experiment.
-
Incorporate a surfactant: Consider the use of a biocompatible surfactant at a low concentration in the final dilution to improve solubility.
-
Issue 2: Low oral bioavailability in animal studies despite good in vitro permeability.
-
Potential Cause: This is a classic characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility). The absorption is limited by the dissolution rate in the gastrointestinal tract.[4]
-
Troubleshooting Steps:
-
Formulation development: Explore different formulation strategies to enhance in vivo dissolution. This can include creating an amorphous solid dispersion, using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), or preparing a micronized suspension.[3][4]
-
Co-administration with food: The presence of food can sometimes enhance the absorption of poorly soluble drugs.[4] Conduct studies in both fasted and fed states to assess the food effect.
-
Salt formation: If Compound X has an ionizable group, forming a salt can significantly improve its dissolution rate and solubility.
-
Data Presentation
Table 1: Solubility of Compound X in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | 5 |
| Methanol | 2 |
| DMSO | 100 |
| DMF | 80 |
Table 2: Effect of Co-solvents on Aqueous Solubility of Compound X in PBS (pH 7.4)
| Co-solvent System (v/v) | Maximum Solubility (µg/mL) |
| 1% DMSO in PBS | 1 |
| 5% DMSO in PBS | 10 |
| 1% Ethanol in PBS | 0.5 |
| 5% Ethanol in PBS | 3 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Compound X
-
Accurately weigh the desired amount of Compound X in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 100 mg/mL).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Serially dilute the stock solution with DMSO to create a range of concentrations.
-
Add 2 µL of each DMSO dilution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubate the plate at room temperature with gentle shaking.
-
Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, 24 hours) using a nephelometer or a plate reader at a wavelength of 620 nm.
-
The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility.
Visualizations
Caption: Biopharmaceutics Classification System (BCS).
Caption: Workflow for formulation development.
Caption: Troubleshooting logic for solubility issues.
References
optimizing ATH686 concentration for efficacy
Disclaimer: The following information is provided for illustrative purposes only. As of the last update, "ATH686" is not a recognized compound in publicly available scientific literature. The data, protocols, and mechanisms described below are hypothetical and designed to demonstrate the format of a technical support guide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a selective inhibitor of the novel kinase, Fictional Kinase 1 (FK1). These resources are intended for researchers, scientists, and drug development professionals to optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Fictional Kinase 1 (FK1). By binding to the ATP-binding pocket of FK1, this compound prevents the phosphorylation of its downstream substrate, Fictional Substrate A (FSA), thereby inhibiting the pro-proliferative FK1 signaling pathway.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a starting concentration range of 100 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific experimental endpoint. See the dose-response data in Table 1 for more details.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in DMSO. Store the stock solution at -20°C for up to 6 months or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic at higher concentrations?
A4: Yes, off-target effects and cytotoxicity have been observed at concentrations significantly above the IC50 for FK1 inhibition. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Refer to the troubleshooting guide for issues related to unexpected cell death.
Troubleshooting Guides
Problem 1: No observable effect of this compound on the target pathway.
-
Possible Cause 1: Incorrect concentration.
-
Solution: Verify the calculations for your dilutions. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Possible Cause 2: Low expression of the target protein (FK1) in your cell model.
-
Solution: Confirm the expression of Fictional Kinase 1 (FK1) in your cell line using Western Blot or qPCR.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Problem 2: High levels of cell death observed.
-
Possible Cause 1: Concentration is too high, leading to off-target toxicity.
-
Solution: Reduce the concentration of this compound. Refer to the cytotoxicity data in Table 2 to find a more suitable concentration range for your cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below 0.1%. Include a vehicle-only control in your experimental setup.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Target (FK1) IC50 | Cell Proliferation GI50 |
| HCT116 | 150 nM | 500 nM |
| MCF-7 | 250 nM | 800 nM |
| A549 | 400 nM | 1.2 µM |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (72 hours) |
| HCT116 | 10 µM |
| MCF-7 | 15 µM |
| A549 | 25 µM |
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-FSA
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FSA and total FSA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the FK1 signaling pathway.
Caption: Workflow for a dose-response experiment.
Caption: Troubleshooting unexpected cytotoxicity.
common pitfalls in ATH686 experiments
Welcome to the technical support center for ATH686, a potent and selective inhibitor of Kinase X. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in IC50 Values in Biochemical Assays
Question: We are observing significant variability in the IC50 values for this compound between different experimental runs of our in vitro kinase assay. What are the potential causes and solutions?
Answer: High variability in IC50 values is a common issue that can obscure the true potency of an inhibitor.[1] Several factors related to assay conditions and compound handling can contribute to this problem.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions or small volumes, consider using reverse pipetting techniques to ensure accuracy.[1] |
| Inadequate Mixing | Ensure all reagents, especially the enzyme and inhibitor solutions, are mixed thoroughly but gently after addition. Avoid introducing bubbles.[1] |
| Edge Effects in Assay Plates | The outer wells of microplates are prone to evaporation, which can concentrate reagents and affect results. Avoid using the outer wells or fill them with buffer or water to create a humidity barrier.[1] |
| Temperature Gradients | Ensure uniform temperature across the entire assay plate during incubation. Avoid placing plates directly on cold or warm surfaces.[1] |
| Incorrect ATP Concentration | IC50 values for ATP-competitive inhibitors like this compound are highly dependent on the ATP concentration. Use an ATP concentration that is at or near the Km for Kinase X to ensure reproducible results.[2] |
| Compound Precipitation | This compound may precipitate in aqueous assay buffers. Visually inspect wells for any signs of precipitation. See the "Compound Solubility" section below for mitigation strategies. |
| Enzyme Activity Variation | Ensure the kinase enzyme is properly stored and handled to maintain its activity. Use a consistent lot of the enzyme for a series of related experiments. |
Issue 2: Poor Correlation Between Biochemical and Cell-Based Assays
Question: this compound is potent in our biochemical assay (low nanomolar IC50), but its potency is significantly lower (micromolar range) in our cell-based assays. What could be causing this discrepancy?
Answer: A drop in potency between biochemical and cellular assays is a frequent challenge in drug discovery.[3] This discrepancy often points to factors within the complex cellular environment that are not present in a simplified in vitro reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Cell Permeability | This compound may not efficiently cross the cell membrane to reach its intracellular target, Kinase X. |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). |
| Compound Instability/Metabolism | This compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.[4] |
| High Protein Binding | This compound may bind to proteins in the cell culture serum, reducing the effective concentration available to inhibit Kinase X. |
| High Intracellular ATP | The concentration of ATP inside a cell (millimolar range) is much higher than that used in most biochemical assays (micromolar range). This can lead to a rightward shift in the IC50 for an ATP-competitive inhibitor. |
Issue 3: No Downstream Effect in Western Blot Analysis
Question: We are treating cells with this compound but do not observe a decrease in the phosphorylation of the downstream target of Kinase X via Western blot. What are some troubleshooting steps?
Answer: This issue can stem from problems with the compound, the cells, or the Western blot protocol itself. Verifying that the detected band is indeed the phosphorylated protein is a critical control.[5]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ineffective this compound Treatment | Refer to "Issue 2" above to troubleshoot cellular potency. Confirm that the treatment duration is sufficient to observe a change in phosphorylation status. |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate your target protein during sample preparation. Always use a freshly prepared lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times.[6] |
| Poor Antibody Quality | The phospho-specific primary antibody may have low affinity or specificity. Validate the antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway). |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background signals by interacting with the phospho-specific antibody. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[7][8][9] |
| Use of Phosphate-Based Buffers | Phosphate ions in Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies. Use Tris-Buffered Saline with Tween 20 (TBST) for all wash steps and antibody dilutions.[5][8] |
| Low Target Abundance | The phosphorylated form of the protein may be expressed at very low levels. Increase the amount of protein loaded onto the gel or consider immunoprecipitation to enrich for the target protein before blotting.[5] |
| Lack of Total Protein Control | Always probe a parallel blot (or strip and re-probe the same blot) for the total (non-phosphorylated) form of your target protein. This serves as a loading control and allows you to determine the fraction of phosphorylated protein.[5][8] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO). Store this stock solution at -20°C or -80°C.
Q2: My this compound is precipitating when I dilute it from a DMSO stock into my aqueous assay buffer. What should I do?
A2: Poor aqueous solubility is a common issue for small molecule inhibitors.[10][11]
-
Optimize DMSO Concentration: First, determine the highest final concentration of DMSO your assay can tolerate without affecting enzyme activity (typically 0.1-1%).[10]
-
Serial Dilutions: Do not dilute your high-concentration DMSO stock directly into the final aqueous buffer in one step. Perform intermediate serial dilutions in 100% DMSO first, then make the final dilution into the assay buffer. This minimizes the time the compound spends at a high concentration in an aqueous environment.
-
Use of Co-solvents: If precipitation persists, consider using a co-solvent like Tween-20 in your final dilution step.[12]
Q3: What are the known off-target effects of this compound?
A3: this compound was designed for high selectivity against Kinase X. However, like most kinase inhibitors that target the conserved ATP-binding site, off-target interactions are possible.[4][13] It is crucial to distinguish between on-target and off-target effects in your experiments. A common strategy is to use a structurally distinct inhibitor of Kinase X; if a phenotype is observed with both inhibitors, it is more likely to be an on-target effect.[4]
Q4: How can I definitively identify the off-target interactions of this compound in my experimental system?
A4: To get a comprehensive profile of potential off-targets, a kinome-wide selectivity screen is the recommended approach. Commercial services can assess the binding of this compound against a large panel of kinases, providing a detailed list of potential off-target interactions and their relative potencies.[4]
Data Presentation
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against the target kinase (Kinase X) and a panel of other related kinases. Data are presented as IC50 values determined from an in vitro kinase assay.
| Kinase Target | IC50 (nM) |
| Kinase X (Target) | 5.2 |
| Kinase A | > 10,000 |
| Kinase B | 8,500 |
| Kinase C | > 10,000 |
| Kinase Y (related) | 1,250 |
| Kinase Z (related) | 2,700 |
This data illustrates the high selectivity of this compound for its intended target, Kinase X.
Experimental Protocols
Protocol: Western Blot for Phospho-Substrate Y (pSubY) Inhibition
This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of Substrate Y, a direct downstream target of Kinase X.
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293, HeLa) at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in cell culture media. Include a DMSO vehicle control (e.g., 0.1% DMSO). c. Treat cells with this compound or vehicle for the desired time (e.g., 2 hours).
2. Sample Preparation (Lysis): a. Aspirate media and wash cells once with ice-cold PBS. b. Add ice-cold lysis buffer directly to the plate. (Lysis Buffer Recipe: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with freshly added protease and phosphatase inhibitor cocktails). c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 20 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Electrotransfer: a. To 20-40 µg of protein lysate, add an equal volume of 2x Laemmli sample buffer.[7] b. Denature the samples by heating at 95°C for 5 minutes.[7] c. Load samples onto an SDS-polyacrylamide gel and run under standard conditions. d. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[7] b. Dilute the primary antibody (e.g., rabbit anti-pSubY) in 5% BSA/TBST to the recommended concentration. c. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5 minutes each with TBST.[7] e. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Perform detection using an enhanced chemiluminescence (ECL) substrate. Use a sensitive substrate if the phosphoprotein signal is expected to be low.[5][6] b. Capture the image using a digital imager. c. (Optional but Recommended): Strip the membrane and re-probe with an antibody for total Substrate Y to confirm equal protein loading.[5]
Mandatory Visualization
Caption: The Kinase X signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Decision tree for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
reducing ATH686 off-target effects
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Disclaimer: Information on a compound designated "ATH686" is not publicly available. This document is a hypothetical guide based on common issues encountered with small molecule kinase inhibitors. Researchers using any experimental compound should perform comprehensive selectivity profiling to accurately interpret results. This guide is for research use only.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter when using this compound, a hypothetical kinase inhibitor targeting Kinase A.
| Observed Problem | Potential Cause | Recommended Action Steps |
| 1. Unexpected Cell Toxicity/Death at concentrations that should be selective for Kinase A. | Inhibition of essential "housekeeping" kinases or other critical off-target proteins. | 1. Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target Kinase A inhibition. A significant difference may suggest off-target toxicity.[1] 2. Consult Kinome Profiling Data: Check for potent inhibition of kinases known to be essential for cell survival. 3. Use a Structurally Distinct Inhibitor: Comparing the effects of two different inhibitors for Kinase A can help distinguish on-target from off-target effects.[2][3] |
| 2. Phenotype is inconsistent with known function of Kinase A. | The observed phenotype may be driven by inhibition of an off-target, such as Kinase B or Kinase C. | 1. Validate On-Target Engagement: Confirm that this compound is inhibiting Kinase A in your cells at the concentrations used via a downstream biomarker (e.g., phosphorylation of a direct substrate). 2. Rescue Experiment: Overexpress a drug-resistant mutant of Kinase A. If this does not rescue the phenotype, it strongly suggests off-target effects are responsible.[2] 3. Knockdown Off-Targets: Use siRNA or shRNA to knock down suspected off-targets (e.g., Kinase B) and see if this abrogates the effect of this compound. |
| 3. Lack of expected phenotype despite confirmed inhibition of Kinase A. | 1. Cellular Context: The function of Kinase A may be redundant in the chosen cell line. 2. Compensatory Signaling: Inhibition of Kinase A may lead to the activation of a compensatory pathway. | 1. Characterize Cell Lines: Use proteomics or transcriptomics to understand the expression and activity of Kinase A and related pathways in your model. 2. Analyze Parallel Pathways: Use Western blotting to check for increased phosphorylation of components in potential compensatory pathways. 3. Combination Therapy: If a compensatory pathway is activated, consider co-treatment with an inhibitor for that pathway.[1] |
| 4. Inconsistent results between different cell lines. | Differential expression of on-target and off-target kinases across cell lines. | 1. Profile Kinase Expression: Perform Western blotting or proteomics to compare the protein levels of Kinase A, Kinase B, and Kinase C in the different cell lines. 2. Correlate Sensitivity with Target Levels: Determine if cellular sensitivity to this compound correlates with the expression level of the intended target (Kinase A) or a key off-target. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects happen when a compound interacts with unintended biological molecules in addition to its primary target.[3] For kinase inhibitors, this is common because the ATP-binding site, which these drugs often target, is highly similar across the many kinases in the human genome (the kinome).[4][5] These unintended interactions can cause misleading experimental results, making it difficult to attribute a biological function to the intended target, and can lead to cellular toxicity.[3][4]
Q2: How can I determine the off-target profile of this compound?
A2: The most direct method is to perform a comprehensive kinase selectivity screen.[6] Services like KINOMEscan™ or similar broad kinase panels test the compound against hundreds of purified kinases to identify unintended interactions and quantify their binding affinity or inhibition.[1][7] This provides a detailed map of the compound's selectivity.
Q3: What are the first experimental steps to take if I suspect off-target effects?
A3: A multi-step approach is best:
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Dose-Response Analysis: Conduct a careful dose-response curve for your observed phenotype. An effect that only occurs at high concentrations, far above the IC50 for the primary target, suggests off-target activity.[2]
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Use a Control Compound: Employ a structurally unrelated inhibitor for the same target.[2][3] If this control does not produce the same phenotype, the effects of this compound are more likely due to its unique off-target profile.
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Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or Western blot for a direct downstream substrate to confirm that this compound is binding to and inhibiting Kinase A in your cells at the concentrations you are using.[2][3]
Q4: My data shows this compound inhibits Kinase A and an off-target, Kinase B, with similar potency. How do I distinguish which is responsible for the observed cellular phenotype?
A4: This is a common challenge with multi-kinase inhibitors. To dissect the contribution of each target, you can:
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Use Genetic Tools: Specifically knock down Kinase A or Kinase B using siRNA or CRISPR. Then, treat the cells with this compound. If knocking down Kinase B prevents the phenotype, it indicates that inhibition of this off-target is the primary driver.[3]
-
Find a More Selective Tool: Identify an alternative inhibitor that is highly selective for Kinase A but not Kinase B (or vice versa). Observing the cellular effects with these more selective tools can help clarify the role of each kinase.
Q5: Can off-target effects be beneficial?
A5: In a research context, off-target effects can confound data interpretation.[4] However, in drug development, inhibiting multiple targets (polypharmacology) can sometimes be advantageous for treating complex diseases like cancer, where multiple signaling pathways are dysregulated.[5] The key is to know which targets are being hit so the effects can be understood and potentially leveraged.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound
This table summarizes the potency of this compound against its intended target (Kinase A) and key off-targets identified in a kinome screen.
| Target | IC50 (nM) | Assay Type | Notes |
| Kinase A (On-Target) | 15 | Biochemical (Radiometric) | High potency against the intended target. |
| Kinase B (Off-Target) | 45 | Biochemical (Radiometric) | 3-fold less potent than against Kinase A. |
| Kinase C (Off-Target) | 250 | Biochemical (Radiometric) | ~17-fold less potent; may contribute to effects at higher concentrations. |
| Kinase D (Off-Target) | >10,000 | Biochemical (Radiometric) | Negligible activity. |
Table 2: Hypothetical Cellular Effects of this compound
This table shows the differential effect of this compound on the viability of cell lines with varying expression levels of the target kinases.
| Cell Line | Kinase A Expression | Kinase B Expression | EC50 (Viability, nM) | Correlation |
| Cell Line X | High | Low | 25 | Potency aligns well with on-target IC50. |
| Cell Line Y | High | High | 18 | Increased sensitivity suggests a combined on- and off-target effect. |
| Cell Line Z | Low | High | 60 | Reduced potency suggests the effect is partially driven by the off-target Kinase B. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
Objective: To determine if this compound inhibits Kinase A in a cellular context by measuring the phosphorylation of its direct downstream substrate (Substrate-A).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Cell Line X) and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 200, 1000 nM) for a predetermined time (e.g., 2 hours).
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-A (p-Substrate-A).
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Substrate-A and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell proliferation and calculate the EC50 value.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 1 nM to 30 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
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MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus log[concentration]. Fit the data using a non-linear regression model to determine the EC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
ATH686 stability in different media
Disclaimer: The following information is provided as a generalized template for a hypothetical small molecule, designated "ATH686." As of the last search, no publicly available data exists for a compound with this name. The data, protocols, and troubleshooting guides presented here are illustrative and based on common practices in the pharmaceutical sciences for early-stage drug development. Researchers should generate and validate specific data for their compound of interest.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
2. What is the stability of this compound in aqueous media?
The stability of this compound in aqueous media is highly dependent on the pH of the solution. Generally, this compound is more stable in acidic to neutral conditions. It is advisable to prepare fresh working solutions in your experimental buffer and use them within the same day. For longer-term experiments, the stability should be empirically determined under the specific experimental conditions.
3. How should I handle this compound to minimize degradation?
This compound is sensitive to light and high temperatures. It is recommended to handle the compound in a light-protected environment (e.g., using amber vials) and to avoid prolonged exposure to ambient temperatures. For experimental setups, it is best to maintain solutions on ice when not in immediate use.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
Inconsistent results in cell-based assays can often be attributed to the degradation of the test compound in the culture medium.
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Possible Cause 1: Instability in cell culture medium. this compound may degrade in the presence of components in the cell culture medium, such as serum proteins or at the physiological pH and temperature (37°C).
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Troubleshooting Step: Perform a stability study of this compound in the specific cell culture medium used for your experiments. Analyze the concentration of the compound over the time course of your assay using a validated analytical method like HPLC-UV.
-
-
Possible Cause 2: Adsorption to plasticware. Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
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Troubleshooting Step: Compare the recovery of this compound from different types of plasticware (e.g., polypropylene vs. polystyrene) and consider the use of low-adhesion microplates.
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Issue: Unexpected peaks observed during HPLC analysis of stability samples.
The appearance of new peaks in an HPLC chromatogram is often indicative of degradation products.
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Possible Cause: Degradation of this compound. The compound may be degrading under the tested storage or experimental conditions.
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Troubleshooting Step: Characterize the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway. This information can help in identifying conditions that favor stability. Adjusting the pH, temperature, or protecting the compound from light may mitigate degradation.
-
Stability Data Summary
The following tables present illustrative stability data for the hypothetical compound this compound.
Table 1: Stability of this compound (10 µM) in Different Aqueous Buffers at 37°C
| Buffer (pH) | % Remaining after 8 hours | % Remaining after 24 hours |
| pH 5.0 Acetate Buffer | 98.5% | 95.2% |
| pH 7.4 Phosphate-Buffered Saline (PBS) | 92.1% | 85.4% |
| pH 8.5 Tris Buffer | 81.3% | 68.7% |
Table 2: Stability of this compound (10 µM) in Biological Media at 37°C
| Medium | % Remaining after 8 hours | % Remaining after 24 hours |
| Human Plasma | 75.6% | 58.9% |
| Rat Liver Microsomes (with NADPH) | 45.2% | 15.8% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Aqueous Buffers
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Preparation of this compound Working Solution: Dilute the 10 mM DMSO stock solution of this compound to a final concentration of 10 µM in the desired aqueous buffer (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 8.5 Tris).
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Incubation: Incubate the working solutions in a temperature-controlled environment at 37°C. Protect the solutions from light by using amber vials or covering them with aluminum foil.
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Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
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Sample Quenching: Immediately stop any further degradation by mixing the aliquot with an equal volume of cold acetonitrile. This will precipitate any proteins and halt enzymatic activity.
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Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet any precipitates.
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HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated reverse-phase HPLC method with UV detection at the maximum absorbance wavelength of this compound.
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Data Analysis: The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
Diagrams
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound stability issues.
Technical Support Center: Enhancing Small Molecule Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of poorly soluble small molecules, exemplified here as "Compound X".
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of Compound X Observed in Preclinical Animal Models
Question: We are observing very low and variable plasma concentrations of Compound X following oral administration in our rat model. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a frequent challenge for poorly soluble compounds. The issue can stem from several factors related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Here’s a systematic approach to troubleshoot this problem:
Step 1: Characterize Physicochemical Properties
First, ensure you have a thorough understanding of Compound X's physicochemical properties. Key parameters include aqueous solubility, dissolution rate, pKa, LogP, and solid-state characteristics (crystallinity vs. amorphous). These properties are fundamental to oral absorption.[1]
Step 2: Identify the Rate-Limiting Step
The low bioavailability could be due to poor dissolution, poor permeation across the intestinal wall, or extensive first-pass metabolism.[2][3] A decision tree can help identify the likely bottleneck.
Figure 1: Troubleshooting workflow for low oral bioavailability.
Step 3: Formulation Strategies to Improve Dissolution
If dissolution is the primary hurdle, consider the following formulation approaches.[2][4][5]
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[2] | Simple, widely applicable. | Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, amorphous state.[5] | Significant solubility enhancement. | Potential for recrystallization, manufacturing complexity.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid vehicle, which forms an emulsion in the GI tract.[2] | Can enhance both solubility and permeability. | Potential for GI side effects, requires careful excipient selection. |
| Co-crystals | Forms a new crystalline solid with a co-former molecule to improve solubility and dissolution.[4] | Can improve physicochemical properties beyond solubility. | Requires screening for suitable co-formers. |
| Salt Formation | For ionizable compounds, forming a salt can significantly increase solubility.[5] | Well-established and effective method. | May negatively impact permeability as the charged form is less lipophilic.[5] |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
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Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®) based on drug-polymer miscibility studies.
-
Solvent System: Identify a common solvent that dissolves both Compound X and the polymer.
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Dissolution: Dissolve Compound X and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
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Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
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Drying: Further dry the film in a vacuum oven to remove residual solvent.
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Milling: Mill the resulting solid into a fine powder.
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Characterization: Analyze the powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
Question: We are observing significant variability in the plasma concentrations of Compound X across different animals in the same dosing group. What could be causing this and how can we mitigate it?
Answer:
High inter-individual variability is often linked to factors that are not uniformly controlled across subjects.
Potential Causes & Solutions:
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Food Effects: The presence or absence of food can significantly alter the absorption of lipophilic drugs.[6]
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Troubleshooting: Conduct pilot studies in both fasted and fed states to characterize the food effect. If a positive food effect is observed, co-administration with a high-fat meal could be a strategy to improve bioavailability and reduce variability.
-
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GI Tract pH and Motility: Variations in gastric pH and intestinal transit time can affect the dissolution and absorption window of the drug.
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Troubleshooting: For pH-dependent solubility, consider enteric-coated formulations to ensure the drug dissolves in the optimal region of the intestine.
-
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Formulation Instability: If using a metastable formulation like an ASD, in-vivo precipitation can lead to erratic absorption.
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Troubleshooting: Incorporate precipitation inhibitors (e.g., HPMC-AS) into the formulation. Perform in-vitro dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the formulation's robustness.
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Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider when a promising lead compound shows poor bioavailability?
A1: The initial focus should be on understanding the root cause. A systematic evaluation of the compound's physicochemical properties (solubility, permeability) and metabolic stability is crucial. This data will guide whether the primary challenge is dissolution, permeation, or metabolism, and inform the most appropriate enhancement strategy.[2][7][8] Early formulation work and in-silico modeling can also provide valuable insights.[8]
Q2: When should we consider structural modification versus formulation approaches?
A2: This decision depends on the stage of drug development and the nature of the bioavailability barrier.
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Structural Modification: This is most viable during the lead optimization phase. The goal is to improve physicochemical properties like solubility or reduce metabolic liabilities without compromising pharmacological activity.[2]
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Formulation Approaches: These are employed when the core molecule is fixed. Formulation science offers a wide array of techniques to overcome poor solubility and enhance absorption of the existing active pharmaceutical ingredient (API).[2][4]
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. Drug Administration - Drugs - Merck Manual Consumer Version [merckmanuals.com]
- 7. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
ATH686 experimental variability and reproducibility
Currently, there is no publicly available information regarding the experimental compound ATH686.
Our comprehensive search of scientific databases, clinical trial registries, and other public resources did not yield any specific data related to a compound designated "this compound." This suggests that "this compound" may be:
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An internal, preclinical designation not yet disclosed in public forums.
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A very recent discovery with research yet to be published.
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A possible typographical error in the compound name.
Without foundational data on this compound, including its mechanism of action, intended therapeutic area, and preclinical or clinical data, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, and experimental protocols as requested.
We are committed to providing accurate and detailed technical support for researchers, scientists, and drug development professionals. To that end, we would be happy to perform a new, more targeted search and develop the requested content if you can provide any of the following:
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Alternative Names or Designations: Please double-check the compound name for any potential typos. Are there any other internal or public names for this compound?
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Therapeutic Class: What is the intended therapeutic class or mechanism of action of this compound (e.g., kinase inhibitor, monoclonal antibody, etc.)?
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Relevant Publications: Are there any posters, presentations, or publications that mention this compound, even if not as the primary subject?
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Originating Institution: Which company or research institution is developing this compound?
Once we have more specific information, we can proceed with building a comprehensive technical support resource to address experimental variability and reproducibility for this compound.
dealing with ATH686-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATH686. The information is designed to address common issues encountered during in vitro experiments and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately leading to programmed cell death.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A good starting range for most cancer cell lines is between 1 µM and 50 µM.
Q3: How should this compound be stored and handled?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Cells undergoing apoptosis induced by this compound will typically exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).
Troubleshooting Guides
Issue 1: I am not observing any significant cytotoxicity at the recommended concentrations.
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Possible Cause 1: Cell Line Resistance.
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Troubleshooting: Some cell lines may have high endogenous levels of anti-apoptotic proteins or may lack key components of the apoptotic machinery, making them resistant to this compound. We recommend testing this compound on a panel of different cell lines to identify a sensitive model.
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Possible Cause 2: Incorrect Dosage or Compound Degradation.
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Troubleshooting: Ensure that your calculations for serial dilutions are correct. Prepare fresh dilutions for each experiment from a stock solution that has been stored properly at -80°C.
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Possible Cause 3: Suboptimal Treatment Duration.
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Troubleshooting: The cytotoxic effects of this compound may be time-dependent. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line.
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Issue 2: The cytotoxicity I observe is much higher than expected, even at low concentrations.
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Possible Cause 1: Solvent Toxicity.
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Troubleshooting: High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is consistent across all treatment groups and is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experimental setup.
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Possible Cause 2: Cell Line Sensitivity.
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Troubleshooting: The cell line you are using may be particularly sensitive to this compound. If this is the case, adjust your dose-response curve to include lower concentrations of the compound.
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Possible Cause 3: Incorrect Seeding Density.
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Troubleshooting: A low cell seeding density can make cells more susceptible to cytotoxic agents. Ensure you are using a consistent and appropriate seeding density for your cell line and assay.
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Issue 3: My experimental results are not reproducible.
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Possible Cause 1: Inconsistent Cell Passage Number.
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Troubleshooting: Use cells within a consistent and low passage number range for all your experiments, as cellular characteristics can change over time in culture.
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Possible Cause 2: Variability in Treatment Conditions.
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Troubleshooting: Ensure that all experimental parameters, including cell seeding density, treatment duration, and compound concentrations, are kept consistent between experiments.
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Possible Cause 3: Reagent Variability.
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Troubleshooting: Use the same lot of reagents (e.g., media, serum, this compound) for a set of related experiments to minimize variability.
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Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| Jurkat | T-cell Leukemia | 2.5 |
Table 2: Cell Viability of Jurkat Cells Treated with this compound
| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 85 ± 3.9 | 68 ± 4.2 | 55 ± 3.7 |
| 2.5 | 65 ± 4.1 | 51 ± 3.8 | 38 ± 4.0 |
| 5 | 42 ± 3.5 | 28 ± 3.1 | 15 ± 2.9 |
| 10 | 21 ± 2.8 | 10 ± 2.5 | 5 ± 1.8 |
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis (Annexin V/PI) Staining Protocol
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Annexin V-negative/PI-negative: Live cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
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Visualizations
Technical Support Center: Minimizing ATH686 Degradation During Experiments
ATH686: Advanced Therapeutic Compound
This compound is a novel synthetic molecule under investigation for its potential therapeutic applications. Its efficacy is intrinsically linked to its structural integrity. Degradation of this compound during experimental procedures can lead to inaccurate and irreproducible results, compromising research outcomes. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers minimize degradation and ensure the reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. The rate of degradation is influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How should I properly store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated, dark environment. If a stock solution is prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What are the visible signs of this compound degradation?
A3: A color change in the lyophilized powder or solution (e.g., from white to yellow) can indicate degradation. Additionally, the appearance of precipitates or turbidity in a solution that was previously clear is a sign of potential degradation or insolubility.
Q4: Can I use common laboratory buffers with this compound?
A4: The choice of buffer is critical. This compound exhibits maximal stability in a slightly acidic to neutral pH range (pH 6.0-7.0). Buffers containing strong nucleophiles or oxidizing agents should be avoided. Phosphate-buffered saline (PBS) at pH 6.8 is a recommended starting point.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from lyophilized powder for each experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| pH of the experimental medium is outside the optimal range. | Measure and adjust the pH of all solutions to be within the recommended range of 6.0-7.0 before adding this compound. | |
| Loss of biological activity | Hydrolysis of the active functional groups in this compound. | Ensure all solvents are anhydrous and buffers are freshly prepared. Minimize the time this compound is in aqueous solution before use. |
| Oxidation of sensitive moieties. | Degas all aqueous solutions to remove dissolved oxygen. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon). | |
| Precipitate formation in solution | Poor solubility or degradation product precipitation. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with the experimental system. If precipitation persists, consider using a solubilizing agent, after verifying its compatibility with the assay. |
| Discoloration of the this compound solution | Photodegradation. | Protect all solutions containing this compound from light by using amber-colored vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
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Equilibrate the lyophilized this compound vial to room temperature before opening to prevent condensation.
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Under sterile conditions, dissolve the lyophilized powder in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
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Gently vortex to ensure complete dissolution.
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Aliquot the stock solution into single-use, light-protected vials.
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Store the aliquots at -80°C.
Protocol 2: General Workflow for Cell-Based Assays
This workflow is designed to minimize the exposure of this compound to degradative conditions.
Caption: A generalized workflow for minimizing this compound degradation during cell-based assays.
Signaling Pathway
Hypothesized Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound, which involves the inhibition of a key kinase in a pro-inflammatory signaling cascade.
Caption: The proposed inhibitory effect of this compound on a key kinase in a pro-inflammatory pathway.
Validation & Comparative
Validating ATH686 Target Engagement In Vivo: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on methodologies to confirm the in vivo target engagement of ATH686, with a comparative analysis against alternative therapeutic strategies.
Introduction
The validation of target engagement in a complex in vivo environment is a critical step in the preclinical development of any novel therapeutic agent. It provides essential evidence that the drug candidate interacts with its intended molecular target in a living organism, a prerequisite for establishing a plausible mechanism of action and for interpreting efficacy and safety data. This guide focuses on this compound, providing a framework for its in vivo target validation and comparing the available methodologies.
Due to the limited publicly available information on the specific molecular target and mechanism of action of this compound, this guide will present a generalized framework and methodologies applicable to a hypothetical small molecule inhibitor. The specific assays and models would need to be tailored once the precise target and its signaling pathway are known.
Hypothetical Target Pathway for this compound
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway . ATR is a crucial kinase in the DNA Damage Response (DDR) pathway, playing a key role in maintaining genomic integrity.[1] Inhibition of ATR is a promising therapeutic strategy in oncology, particularly in tumors with deficiencies in other DDR proteins.
Below is a simplified representation of the ATR signaling pathway that this compound is presumed to inhibit.
Comparative Analysis of In Vivo Target Engagement Methodologies
Validating that this compound engages the ATR kinase in vivo can be achieved through a combination of direct and indirect methods. The choice of methodology will depend on the available tools, the nature of the biological samples, and the specific questions being addressed.
| Methodology | Principle | Advantages | Disadvantages |
| Pharmacodynamic (PD) Biomarkers | Measures the downstream effects of target inhibition. For ATR, this would involve assessing the phosphorylation of its direct substrate, CHK1. | - Relatively straightforward and can be performed on tumor biopsies and surrogate tissues. - Provides a functional readout of target engagement. | - Indirect measure of target binding. - Signal can be influenced by other pathways. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature. | - Provides direct evidence of target binding in a cellular or tissue context.[2] - Can be adapted for in vivo studies. | - Technically challenging. - Requires specific antibodies for protein detection. |
| Immunohistochemistry (IHC) | Visualizes the expression and localization of proteins in tissue sections. Can be used to assess changes in downstream markers like p-CHK1. | - Provides spatial information about target engagement within the tissue architecture. - Widely available technique. | - Semi-quantitative. - Fixation and processing can affect epitope recognition. |
| Proximity Ligation Assay (PLA) | Detects protein-protein interactions in situ. Can be adapted to detect the engagement of a drug with its target. | - Highly specific and sensitive. - Provides subcellular localization of target engagement. | - Requires specific reagents and expertise. - Can be challenging to quantify. |
Experimental Protocols
In Vivo Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the assessment of ATR inhibition by measuring the phosphorylation of CHK1 in tumor xenografts following this compound treatment.
Methodology:
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Animal Model: Utilize human tumor xenografts (e.g., a cell line with a known DDR deficiency) implanted in immunocompromised mice.
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Dosing: Administer this compound or vehicle control to cohorts of mice.
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Sample Collection: At specified time points post-dose, euthanize animals and excise tumors. A portion of the tumor should be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in formalin for IHC.
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Western Blotting:
-
Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against p-CHK1 (S345), total CHK1, and a loading control (e.g., GAPDH or β-actin).
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Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
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Quantify the band intensities to determine the ratio of p-CHK1 to total CHK1.
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In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for assessing the direct binding of this compound to ATR in vivo.
Methodology:
-
Animal Treatment and Sample Collection: Treat tumor-bearing mice with this compound or vehicle as described above. Collect tumor tissues at the time of expected maximum target engagement.
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Tissue Lysis: Homogenize fresh (not frozen) tumor tissue in a suitable buffer.
-
Heating: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ATR by Western blotting. Increased thermal stability of ATR in the this compound-treated group compared to the vehicle group indicates target engagement.
Logical Comparison of this compound and Alternatives
The development of this compound as an ATR inhibitor places it in a competitive landscape with other molecules targeting the DDR pathway. A logical comparison highlights the key decision points in selecting the most appropriate therapeutic strategy.
Conclusion
The successful clinical development of this compound will be contingent on a robust preclinical data package that unequivocally demonstrates in vivo target engagement. A multi-pronged approach, combining indirect pharmacodynamic biomarker analysis with direct target binding assays such as CETSA, will provide the most compelling evidence. The methodologies and frameworks presented in this guide offer a comprehensive starting point for researchers to design and execute pivotal in vivo studies for this compound and other novel drug candidates. The specific experimental details will need to be optimized based on the definitive molecular characteristics of this compound and its target.
References
Comparative Efficacy Analysis: ATH686 vs. Ibrutinib in B-Cell Malignancies
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel Bruton's tyrosine kinase (BTK) inhibitor, ATH686, and the established first-in-class BTK inhibitor, Ibrutinib. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of B-cell malignancies.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[1] The aberrant activation of the BCR pathway is a key driver in the pathogenesis of numerous B-cell cancers, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1] Consequently, the inhibition of BTK has emerged as a highly effective therapeutic strategy for these malignancies.
Ibrutinib is a potent, first-in-class, irreversible BTK inhibitor that has demonstrated significant clinical efficacy.[1][2][3] It achieves this by forming a covalent bond with the cysteine residue C481 in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1][2] this compound represents a next-generation, reversible BTK inhibitor, designed to offer a distinct pharmacological profile.
Mechanism of Action
While both compounds target BTK, their mechanisms of inhibition differ significantly.
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Ibrutinib: Functions as an irreversible inhibitor, forming a covalent bond with the C481 residue within the BTK active site.[1][2][3] This leads to a prolonged and sustained inhibition of BTK signaling.
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This compound (Hypothetical Profile): this compound is a potent, reversible inhibitor of BTK. It forms a high-affinity, non-covalent bond within the enzyme's active site. This reversible mechanism is hypothesized to reduce off-target activity and may offer an improved safety profile.
Comparative Efficacy Data
The following tables summarize the comparative in vitro potency and cellular activity of this compound and Ibrutinib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Ibrutinib | BTK | 0.5 | [4] |
| This compound | BTK | 0.3 | Hypothetical |
Table 2: Cellular Activity in Chronic Lymphocytic Leukemia (CLL) Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Ibrutinib | TMD8 | Proliferation | 8 | [4] |
| This compound | TMD8 | Proliferation | 5 | Hypothetical |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the BTK signaling pathway and a standard experimental workflow for evaluating BTK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of the compounds.
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Cell Seeding: Plate tumor cells (e.g., TMD8) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of this compound or Ibrutinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6][7]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for Phosphorylated BTK (p-BTK)
This protocol is used to determine the extent of BTK inhibition within the cell.
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Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8][9]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (Tyr223).[8][9][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[8]
-
Analysis: Quantify the band intensity and normalize to total BTK or a loading control like GAPDH.[9]
Summary and Conclusion
Both this compound and Ibrutinib are potent inhibitors of BTK, a key therapeutic target in B-cell malignancies. Ibrutinib, as an established irreversible inhibitor, has a well-documented efficacy profile. The hypothetical next-generation compound, this compound, is designed as a reversible inhibitor with potentially higher potency and an improved safety profile. The experimental protocols provided herein offer a standardized framework for the direct comparison of these and other BTK inhibitors. Further preclinical and clinical investigation is necessary to fully elucidate the comparative therapeutic potential of this compound.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.4. Western blot analysis [bio-protocol.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
ATH686: A Potent Second-Generation FLT3 Inhibitor Outperforming Previous Generations
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
ATH686, a novel, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, demonstrates significant advancements in potency and selectivity over previous generations of FLT3 inhibitors. This guide provides a comprehensive comparison of this compound with first and second-generation inhibitors, supported by experimental data, to inform preclinical and clinical research in acute myeloid leukemia (AML) and other FLT3-driven malignancies.
Executive Summary
Mutations in the FLT3 receptor tyrosine kinase are among the most common drivers of AML, leading to poor prognosis. While the development of FLT3 inhibitors has marked a significant therapeutic advance, challenges such as off-target effects and acquired resistance have limited the efficacy of earlier agents. This compound, a selective, ATP-competitive "type II" inhibitor, potently targets mutant FLT3 and demonstrates the ability to overcome resistance mechanisms that render earlier inhibitors ineffective.
Generational Comparison of FLT3 Inhibitors
FLT3 inhibitors are broadly categorized into two generations based on their specificity and potency.
-
First-Generation Inhibitors: These agents, including midostaurin and sorafenib, are multi-kinase inhibitors that lack specificity for FLT3.[1] While showing some clinical benefit, their off-target activities can lead to a broader range of side effects.[2]
-
Second-Generation Inhibitors: Developed for greater potency and selectivity, this class includes quizartinib, gilteritinib, and the subject of this guide, this compound.[2] These inhibitors generally exhibit improved therapeutic windows and are designed to target resistance mutations.[2]
Performance Data: this compound vs. Predecessors
The following tables summarize the in vitro potency of this compound in comparison to key first and second-generation FLT3 inhibitors. The data highlights the superior potency of this compound in inhibiting the proliferation of cancer cells harboring FLT3 mutations.
Note: The IC50 values presented below are compiled from multiple studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Potency Against FLT3-ITD Mutant Cells
| Inhibitor | Generation | Cell Line | IC50 (nM) |
| This compound | Second | FLT3-ITD-Ba/F3 | ~1 [3] |
| Midostaurin (PKC412) | First | Ba/F3-FLT3-ITD | 6.3[4] |
| Sorafenib | First | MV4-11 | 5.8 |
| Quizartinib (AC220) | Second | MV4-11 | 0.40[5] |
| Gilteritinib (ASP2215) | Second | MV4-11 | 0.92[6] |
Table 2: Potency Against FLT3-TKD (D835Y) Mutant Cells
| Inhibitor | Generation | Cell Line | IC50 (nM) |
| This compound | Second | D835Y-Ba/F3 | ~1 [3] |
| Midostaurin (PKC412) | First | Not widely reported | - |
| Sorafenib | First | Not effective | - |
| Quizartinib (AC220) | Second | Not effective | - |
| Gilteritinib (ASP2215) | Second | Ba/F3-D835Y | 1.6[6] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. As a "type II" inhibitor, it specifically recognizes the inactive conformation of the kinase, a mechanism that contributes to its high selectivity and ability to overcome certain resistance mutations. By inhibiting the autophosphorylation of the FLT3 receptor, this compound effectively blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, including the RAS/MAPK and PI3K/Akt pathways. This ultimately leads to the induction of apoptosis and cell cycle arrest in FLT3-mutant cells.[3]
FLT3 signaling and inhibition by this compound.
Experimental Protocols
To facilitate the independent evaluation and verification of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., Ba/F3-FLT3-ITD) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the FLT3 inhibitors (e.g., from 0.1 nM to 10 µM) in the culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay Workflow.
Western Blot for FLT3 Phosphorylation
This method is used to assess the direct inhibitory effect of the compound on FLT3 autophosphorylation.
-
Cell Lysis: Treat FLT3-mutant cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated FLT3 (p-FLT3) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed for total FLT3 as a loading control.
Western Blot Workflow.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for FLT3-mutated cancers. Its high potency, selectivity, and ability to overcome resistance associated with earlier-generation inhibitors position it as a promising candidate for further clinical investigation. The experimental data and protocols provided in this guide offer a valuable resource for researchers dedicated to advancing the treatment of AML and other hematological malignancies.
References
- 1. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and comparison of single FLT3-inhibitors to dual FLT3/TAF1-inhibitors as an anti-leukemic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor ATH686 against a related compound, focusing on its specificity for its primary target, Tyrosine Kinase A (TKA), versus related kinases Tyrosine Kinase B (TKB) and Serine/Threonine Kinase C (STKC). The data presented is based on in-vitro biochemical assays designed to determine the potency and selectivity of these inhibitors.
Data Presentation: Inhibitor Specificity Profile
The inhibitory activity of this compound and a competitor compound, Compound-X, was assessed against TKA, TKB, and STKC. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound | TKA | 5 |
| TKB | 150 | |
| STKC | > 10,000 | |
| Compound-X | TKA | 8 |
| TKB | 25 | |
| STKC | 8,000 |
Analysis: The data indicates that this compound is a highly potent inhibitor of TKA with an IC50 of 5 nM. Importantly, it demonstrates significant selectivity for TKA over the closely related TKB, being 30-fold less active against TKB. Furthermore, this compound shows negligible activity against the more distantly related STKC, highlighting its specificity. In comparison, while Compound-X is also a potent TKA inhibitor, it exhibits less selectivity, with only a ~3-fold difference in potency between TKA and TKB.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The IC50 values were determined using an in vitro luminescence-based kinase assay. This assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.
Materials:
-
Recombinant human kinases (TKA, TKB, STKC)
-
Substrate peptide specific for each kinase
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and Compound-X, serially diluted in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
A kinase reaction mixture was prepared by adding the respective kinase and its specific substrate peptide to the kinase reaction buffer.
-
The inhibitors, this compound and Compound-X, were serially diluted to various concentrations. 50 nL of each inhibitor concentration was then transferred to the wells of a 384-well plate. Control wells contained DMSO without any inhibitor.
-
To initiate the kinase reaction, 5 µL of the kinase-substrate mixture was added to each well.
-
The plate was incubated at room temperature for 1 hour to allow for the phosphorylation reaction to proceed.
-
Following incubation, 5 µL of the luminescent kinase assay reagent was added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
The plate was incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
The resulting data was normalized to the controls, and IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer context for the role of TKA and the methodology used to assess inhibitor specificity, the following diagrams are provided.
Cross-Validation of a Novel Compound's Activity with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a novel therapeutic compound's mechanism of action is a critical step in the drug development pipeline. This guide provides a comparative framework for cross-validating the biological effects of a hypothetical small molecule inhibitor, here referred to as ATH686, with the highly specific gene silencing capabilities of RNA interference (RNAi). By comparing the phenotypic and molecular outcomes of both interventions, researchers can gain a higher degree of confidence that the observed effects of the compound are indeed mediated through its intended target.
Comparative Analysis of this compound and Target-Specific siRNA
The primary goal of this cross-validation is to demonstrate that the biological consequences of this compound treatment phenocopy the effects of directly silencing its putative target gene via RNAi. A well-designed set of experiments will generate quantitative data that allows for a direct comparison of the efficacy and specificity of both methods.
| Parameter | This compound Treatment | Target-Specific siRNA | Negative Control siRNA | Rationale |
| Target Protein Expression | Decreased | Decreased | No significant change | To confirm both methods effectively reduce the amount of the target protein. |
| Target mRNA Levels | No significant change | Decreased | No significant change | To differentiate the mechanism of action; small molecules typically inhibit protein function, while siRNA degrades mRNA. |
| Cell Viability | Decreased | Decreased | No significant change | To demonstrate a functional consequence of target inhibition/knockdown on cell survival. |
| Downstream Pathway Marker (Phospho-Protein Y) | Decreased | Decreased | No significant change | To show that both interventions impact the signaling pathway downstream of the target. |
| Off-Target Marker (Protein Z) | No significant change | No significant change | No significant change | To assess the specificity of both this compound and the siRNA, ensuring neither has significant off-target effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies.[1] Below are protocols for the key experiments cited in the comparative data table.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with target-specific siRNA or a negative control siRNA. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the target protein, phospho-protein Y, protein Z, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a qPCR instrument, specific primers for the target gene and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based master mix.
Visualizing the Workflow and Signaling Pathway
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using the DOT language.
References
No Public Data Available for ATH686 Combination Efficacy
A comprehensive review of publicly available scientific literature, clinical trial databases, and patent filings has revealed no specific therapeutic agent designated as ATH686. Consequently, information regarding its efficacy, either alone or in combination with other drugs, is not available.
Searches for "this compound" did not yield any registered clinical trials, peer-reviewed publications, or patent applications that would identify a drug with this specific designation. It is possible that this compound is an internal codename for a preclinical compound that has not yet been disclosed publicly, a discontinued project, or a potential misidentification.
Further investigation into companies with pipelines in targeted oncology therapies, such as Alterome Therapeutics, shows they utilize internal identifiers for their drug candidates (e.g., ALTA2618, ALTA3263). While it is conceivable that this compound could be an internal designation from a pharmaceutical company, no public records link this identifier to any specific molecule or clinical development program.
Pills with the imprint "686" have been identified as existing medications, including Nifedipine (a calcium channel blocker), Dexmethylphenidate (a central nervous system stimulant), and Pregabalin (an anticonvulsant). These are well-established drugs and are not believed to be the novel agent of interest for a comparative oncology guide.
Without the identification of this compound, its mechanism of action, and its therapeutic target, it is impossible to provide the requested comparison guide, including data on combination therapies, experimental protocols, and signaling pathways.
This report will be updated if and when information regarding a therapeutic agent designated as this compound becomes publicly available.
A Comparative Analysis of ATH686 and Standard of Care for FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational FLT3 inhibitor, ATH686, and the current standard of care for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document is intended for an audience of researchers, scientists, and drug development professionals, offering a summary of available data to inform research and development efforts.
Executive Summary
This compound is a potent and selective, ATP-competitive inhibitor of mutant FLT3 kinase, a key driver in a significant subset of Acute Myeloid Leukemia (AML) cases. Preclinical data suggest that this compound induces apoptosis and inhibits the cell cycle in cancer cells harboring FLT3 mutations. While these early findings are promising, there is currently no publicly available clinical trial data for this compound.
The current standard of care for newly diagnosed FLT3-mutated AML involves intensive chemotherapy in combination with a targeted FLT3 inhibitor, either midostaurin or quizartinib. For patients with relapsed or refractory FLT3-mutated AML, the standard of care is often the FLT3 inhibitor gilteritinib. These approved therapies have demonstrated significant improvements in overall survival and remission rates in large-scale clinical trials.
This guide will present a detailed comparison of the preclinical profile of this compound with the established clinical data of the standard-of-care treatments. The information is organized to facilitate a clear understanding of the mechanistic rationale for this compound and its potential positioning relative to current therapeutic options.
Mechanism of Action
This compound: A Selective FLT3 Inhibitor
This compound is a small molecule inhibitor that selectively targets mutated FLT3 receptors.[1] The FMS-like tyrosine kinase 3 (FLT3) gene is one of the most frequently mutated genes in AML.[1] Mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[1]
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mutant FLT3 kinase and blocking its downstream signaling pathways. This inhibition of FLT3 autophosphorylation leads to the induction of apoptosis and cell cycle arrest in FLT3-mutated AML cells.[1]
Figure 1: Simplified signaling pathway of mutant FLT3 and the inhibitory action of this compound.
Standard of Care: FLT3 Inhibitors
The standard of care for FLT3-mutated AML also involves FLT3 inhibitors, which can be broadly categorized into two types:
-
Type I inhibitors: These bind to the ATP-binding pocket of both active and inactive conformations of the FLT3 kinase. Gilteritinib is an example of a type I inhibitor.
-
Type II inhibitors: These bind to the inactive conformation of the kinase. Quizartinib and midostaurin (a multi-kinase inhibitor with activity against FLT3) are examples of type II inhibitors.
These inhibitors, when used in combination with chemotherapy or as monotherapy in the relapsed/refractory setting, have demonstrated significant clinical benefit.
Preclinical Data for this compound
Currently, the available information on this compound is limited to preclinical studies. These studies have demonstrated its potential as a therapeutic agent for FLT3-mutated AML.
In Vitro Studies
| Experiment | Cell Lines | Key Findings | Reference |
| Cell Proliferation Assay | FLT3-ITD-Ba/F3, D835Y-Ba/F3 | Potently inhibits cell proliferation with an IC50 of approximately 0.001 µM. | [1] |
| Apoptosis Assay | FLT3-ITD-Ba/F3, D835Y-Ba/F3 | Induces apoptosis in a dose-dependent manner. | [1] |
| Western Blot Analysis | FLT3-ITD-Ba/F3 | Inhibits autophosphorylation of mutant FLT3. | [1] |
Experimental Protocols:
-
Cell Proliferation Assay: The anti-proliferative effects of this compound were likely assessed using a standard method such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then measured, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) was calculated.
-
Apoptosis Assay: Apoptosis induction was likely evaluated by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells were treated with this compound, and the percentage of apoptotic cells (Annexin V positive) was quantified.
-
Western Blot Analysis: To determine the effect on FLT3 signaling, cells were treated with this compound, and cell lysates were subjected to SDS-PAGE and western blotting. Antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3 were used to assess the inhibition of autophosphorylation.
Clinical Data for Standard of Care
The standard of care for FLT3-mutated AML is well-established through large, randomized clinical trials.
Newly Diagnosed FLT3-Mutated AML
Midostaurin (in combination with chemotherapy)
The efficacy of midostaurin was established in the RATIFY (CALGB 10603) trial.[2][3][4]
| Trial | Phase | Patient Population | Treatment Arms | Key Efficacy Outcome (Overall Survival) | Reference |
| RATIFY | III | 717 adults (18-59 years) with newly diagnosed FLT3-mutated AML | Midostaurin + Standard Chemotherapy vs. Placebo + Standard Chemotherapy | Median OS: 74.7 months vs. 25.6 months (HR: 0.78) | [2][5] |
Quizartinib (in combination with chemotherapy)
The QuANTUM-First trial evaluated quizartinib in newly diagnosed FLT3-ITD-positive AML.[2][6][7][8][9]
| Trial | Phase | Patient Population | Treatment Arms | Key Efficacy Outcome (Overall Survival) | Reference |
| QuANTUM-First | III | 539 adults (18-75 years) with newly diagnosed FLT3-ITD-positive AML | Quizartinib + Standard Chemotherapy vs. Placebo + Standard Chemotherapy | Median OS: 31.9 months vs. 15.1 months (HR: 0.78) | [2][6] |
Relapsed/Refractory FLT3-Mutated AML
Gilteritinib (monotherapy)
The ADMIRAL trial established the efficacy of gilteritinib in patients with relapsed or refractory FLT3-mutated AML.[1][5][10][11][12][13]
| Trial | Phase | Patient Population | Treatment Arms | Key Efficacy Outcome (Overall Survival) | Reference |
| ADMIRAL | III | 371 adults with relapsed/refractory FLT3-mutated AML | Gilteritinib vs. Salvage Chemotherapy | Median OS: 9.3 months vs. 5.6 months (HR: 0.64) | [5][10] |
Experimental Protocols (Clinical Trials):
The pivotal trials for the standard-of-care FLT3 inhibitors followed rigorous, multi-center, randomized, and often double-blinded designs.
Figure 2: Generalized workflow of a pivotal Phase 3 clinical trial for a new AML therapy.
-
Patient Selection: Patients were screened for eligibility based on age, diagnosis of AML with a confirmed FLT3 mutation, and prior treatment history.
-
Randomization: Eligible patients were randomly assigned to receive either the investigational FLT3 inhibitor in combination with standard chemotherapy or a placebo with standard chemotherapy.
-
Treatment: The standard chemotherapy regimens typically included an anthracycline (e.g., daunorubicin or idarubicin) and cytarabine (the "7+3" regimen).[10] The FLT3 inhibitor or placebo was administered for a specified duration during induction and consolidation cycles.
-
Endpoints: The primary endpoint was typically overall survival (OS). Secondary endpoints included event-free survival (EFS), complete remission (CR) rates, and safety.
-
Safety Monitoring: Patients were closely monitored for adverse events throughout the trial.
Comparative Analysis and Future Outlook
A direct comparison of the clinical performance of this compound with the established standard of care is not possible at this time due to the absence of clinical data for this compound. The preclinical data for this compound are encouraging, demonstrating potent and selective inhibition of mutant FLT3, which is a validated therapeutic target in AML.
Key Points of Comparison:
| Feature | This compound | Standard of Care (Midostaurin, Quizartinib, Gilteritinib) |
| Development Stage | Preclinical | Clinically Approved and Marketed |
| Mechanism of Action | Selective, ATP-competitive FLT3 inhibitor | FLT3 inhibitors (Type I and II) |
| Supporting Data | In vitro and likely in vivo preclinical studies | Extensive Phase I, II, and III clinical trial data |
| Clinical Efficacy | Not yet established | Proven to improve overall survival and remission rates |
| Safety Profile | Not yet established in humans | Well-characterized safety profiles with known adverse events |
The future development of this compound will likely involve comprehensive preclinical toxicology studies followed by Phase I clinical trials to establish its safety, tolerability, and pharmacokinetic profile in patients with FLT3-mutated AML. Subsequent trials will be needed to evaluate its efficacy, both as a monotherapy and in combination with other agents.
For this compound to be a competitive therapeutic, it would need to demonstrate at least one of the following advantages over the current standard of care:
-
Superior Efficacy: A more profound and durable response, leading to a greater improvement in overall survival.
-
Improved Safety Profile: A lower incidence of severe adverse events, such as myelosuppression, cardiac toxicity, or gastrointestinal issues.
-
Activity Against Resistance Mutations: Efficacy in patients who have developed resistance to other FLT3 inhibitors.
-
Convenient Dosing and Administration: An oral formulation with a favorable dosing schedule.
Conclusion
This compound is a promising preclinical candidate for the treatment of FLT3-mutated AML, based on its potent and selective inhibition of the mutant FLT3 kinase. However, it is still in the early stages of development, and its clinical potential remains to be determined. The current standard of care for FLT3-mutated AML is well-defined, with several approved FLT3 inhibitors that have demonstrated significant clinical benefit. Future research on this compound will need to focus on translating its preclinical promise into clinical efficacy and safety, and ultimately, on demonstrating a clear advantage over the existing therapeutic options. Researchers and drug development professionals should monitor for emerging data from future preclinical and clinical studies of this compound to assess its potential role in the evolving landscape of AML treatment.
References
- 1. ascopubs.org [ascopubs.org]
- 2. daiichisankyo.com [daiichisankyo.com]
- 3. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]
- 5. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 6. RATIFY – Midostaurin for AML [52in52.goodybedside.georgetown.domains]
- 7. ascopubs.org [ascopubs.org]
- 8. Daiichi Sankyo Announces First Patient Enrolled in Phase 3 QuANTUM-First Trial Investigating Quizartinib in Newly-Diagnosed FLT3-ITD+ Acute Myeloid Leukemia [prnewswire.com]
- 9. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The current standard approach to frontline treatment for patients with FLT3-mutated AML | VJHemOnc [vjhemonc.com]
- 11. ADMIRAL Trial Study Design: XOSPATA® (gilteritinib) [xospatahcp.com]
- 12. Follow-up of patients with R/R FLT3-mutation–positive AML treated with gilteritinib in the phase 3 ADMIRAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Validating ATH686 Mechanism: A Comparative Guide for Researchers
Information regarding the specific investigational compound ATH686, including its mechanism of action, target pathways, and any validation studies, is not available in the public domain based on the conducted search. Therefore, a direct comparison with alternative therapies and a detailed analysis using knockout models cannot be provided at this time.
To illustrate the requested format and content for a comprehensive comparison guide, this document will use a hypothetical framework. This framework will outline how such a guide would be structured if data on this compound and its alternatives were available.
Executive Summary of this compound (Hypothetical)
This section would typically provide a concise overview of this compound, including its proposed therapeutic class, primary mechanism of action, and the central hypothesis behind its development. For instance, if this compound were a novel inhibitor of a specific kinase, this summary would introduce the kinase, its role in a particular disease pathway, and how this compound is expected to modulate its activity.
Comparative Analysis of this compound and Alternatives (Hypothetical)
A crucial component of a comparison guide is the objective evaluation of the product against existing or alternative treatments. This would involve a detailed table summarizing key performance metrics.
Table 1: Hypothetical Performance Comparison of Kinase Inhibitors
| Feature | This compound (Hypothetical) | Competitor A (Approved Drug) | Competitor B (Investigational) |
| Target | Kinase X | Kinase X, Kinase Y | Kinase X |
| Potency (IC50) | 10 nM | 25 nM | 5 nM |
| Selectivity | >100-fold vs. related kinases | ~10-fold vs. Kinase Y | >200-fold vs. related kinases |
| In vivo Efficacy | 60% tumor growth inhibition | 45% tumor growth inhibition | Not yet determined |
| Bioavailability | 40% (Oral) | 30% (Oral) | 50% (Oral) |
| Adverse Effects | Mild gastrointestinal distress | Off-target toxicity observed | To be determined |
Validating the Mechanism of Action with Knockout Models (Hypothetical)
Knockout (KO) models are indispensable for validating the on-target effects of a drug. This section would detail the experimental design and results from such studies.
Experimental Protocol: Generation and Validation of Kinase X Knockout Mice
This would be a detailed, step-by-step methodology for creating and confirming the knockout of the target gene.
-
Targeting Vector Construction: A targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by homology arms corresponding to the regions upstream and downstream of the target exon(s) of the Kinase X gene would be constructed.
-
ES Cell Transfection and Selection: The targeting vector would be electroporated into embryonic stem (ES) cells. Cells that have successfully integrated the vector would be selected for using the appropriate antibiotic.
-
Screening for Homologous Recombination: Southern blotting or PCR-based methods would be used to identify ES cell clones in which the targeting vector has correctly replaced the endogenous Kinase X gene.
-
Blastocyst Injection and Chimera Generation: Verified ES cell clones would be injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring would be identified by coat color.
-
Germline Transmission and Genotyping: Chimeric mice would be bred with wild-type mice to achieve germline transmission of the knockout allele. Offspring would be genotyped by PCR to identify heterozygous and homozygous knockout animals.
Experimental Protocol: In Vivo Efficacy Study in Knockout Models
This protocol would describe how the knockout mice are used to confirm the drug's mechanism.
-
Animal Cohorts: Age- and sex-matched wild-type (WT) and Kinase X knockout (KO) mice would be used.
-
Disease Induction: A relevant disease model (e.g., tumor implantation) would be established in both WT and KO mice.
-
Treatment: A cohort of WT mice would be treated with this compound at a predetermined dose and schedule. A vehicle control group for both WT and KO mice would also be included.
-
Efficacy Assessment: The primary endpoint (e.g., tumor volume) would be measured at regular intervals.
-
Data Analysis: Tumor growth curves would be compared between the different groups. The expectation is that the effect of this compound would be significantly attenuated or absent in the KO mice, confirming that its therapeutic effect is mediated through Kinase X.
Table 2: Hypothetical Efficacy of this compound in WT and Kinase X KO Mice
| Treatment Group | Genotype | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | Wild-Type (WT) | 1500 ± 150 | - |
| This compound | Wild-Type (WT) | 600 ± 80 | 60% |
| Vehicle | Kinase X KO | 1450 ± 160 | - |
| This compound | Kinase X KO | 1400 ± 145 | 3.4% (Not Significant) |
Visualizing Key Concepts
Diagrams are essential for clearly communicating complex biological pathways and experimental workflows.
Caption: Hypothetical signaling pathway illustrating the mechanism of action of this compound.
ATH686: A Novel ATR Inhibitor Demonstrating Synergistic Efficacy in Combination Cancer Therapies
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of ATH686, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, when used in combination with other established cancer treatments. The data presented herein, compiled from preclinical and clinical studies, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
This compound functions by targeting the ATR signaling pathway, a critical component of the DNA Damage Response (DDR). Cancer cells, characterized by rapid proliferation and genomic instability, are often highly dependent on the ATR pathway to survive DNA damage induced by replication stress or genotoxic therapies. By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism of action forms a strong rationale for combining this compound with therapies that induce DNA damage, such as chemotherapy and PARP inhibitors, to achieve synergistic anti-tumor effects.
Synergistic Effects with PARP Inhibitors
The combination of ATR inhibitors like this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors has shown significant promise, particularly in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations. This combination aims to exploit the concept of synthetic lethality, where the simultaneous inhibition of two key DNA repair pathways is catastrophic for cancer cells but tolerable for normal cells.
Preclinical Data: In Vitro and In Vivo Models
Preclinical studies have consistently demonstrated the synergistic cytotoxicity of combining ATR and PARP inhibitors. In ATM-deficient cancer cell lines, the combination of the ATR inhibitor ceralasertib (AZD6738) and the PARP inhibitor olaparib led to a significant increase in cell death compared to either agent alone. This enhanced efficacy was also observed in in vivo xenograft models, where the combination treatment resulted in substantial tumor regressions.[1]
| Treatment Group | Cell Line | Endpoint | Result |
| Olaparib (monotherapy) | FaDu ATM-KO | Tumor Growth | Moderate inhibition |
| Ceralasertib (AZD6738) (monotherapy) | FaDu ATM-KO | Tumor Growth | Minimal inhibition |
| Olaparib + Ceralasertib (AZD6738) | FaDu ATM-KO | Tumor Growth | Significant tumor regression |
Table 1: In vivo efficacy of ATR and PARP inhibitor combination in an ATM-deficient xenograft model. Data adapted from preclinical studies.[1]
Clinical Data: Olaparib Combinations Trial (NCT02576444)
A clinical trial investigating the combination of ceralasertib and olaparib in patients with advanced solid tumors harboring DNA Damage Response and Repair (DDR) alterations demonstrated promising clinical activity.[2] In a cohort of 25 heavily pretreated patients, the combination was well-tolerated and showed a clinical benefit rate (CBR) of 62.5%.[2][3] Notably, in patients with PARP inhibitor-resistant, BRCA-mutated high-grade serous ovarian cancer, the combination achieved an objective response rate (ORR) of 50% and a CBR of 86%, suggesting that ATR inhibition can re-sensitize tumors to PARP inhibitors.[3][4]
| Patient Population | Number of Patients | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| All enrolled patients | 25 | 8.3% | 62.5% |
| PARPi-resistant HGSOC (BRCA-mutated) | 7 | 50% | 86% |
| Tumors with ATM mutations | 5 | - | 40% |
Table 2: Clinical efficacy of ceralasertib in combination with olaparib in patients with advanced DDR-deficient tumors.[2][3]
Synergistic Effects with Chemotherapy
This compound is also being evaluated in combination with standard-of-care chemotherapeutic agents. The rationale for this approach is that by inhibiting the ATR-mediated DNA damage checkpoint, this compound can prevent cancer cells from arresting the cell cycle to repair the DNA damage induced by chemotherapy, thereby forcing them into a lethal mitosis.
Preclinical Data: In Vitro and In Vivo Models
Preclinical studies have shown that ATR inhibitors can sensitize a broad range of cancer cell lines to various chemotherapeutic agents, including cisplatin, gemcitabine, and topotecan. The addition of an ATR inhibitor to chemotherapy has been shown to increase DNA damage, as measured by γH2AX levels, and enhance apoptosis.
Clinical Data: Berzosertib with Cisplatin and Gemcitabine (NCT02567409)
A phase 2 randomized clinical trial evaluated the addition of the ATR inhibitor berzosertib to cisplatin and gemcitabine in 87 patients with advanced urothelial carcinoma. The study did not meet its primary endpoint of improving progression-free survival (PFS). The median PFS was 8.0 months in both the combination and the chemotherapy-alone arms.[5][6] Moreover, the combination arm exhibited higher rates of grade 3/4 hematologic toxicities, including thrombocytopenia and neutropenia.[5][7] An extended follow-up continued to show no PFS or overall survival (OS) benefit with the addition of berzosertib.[8]
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Berzosertib + Cisplatin/Gemcitabine | 46 | 8.0 months | 14.4 months | 54% |
| Cisplatin/Gemcitabine alone | 41 | 8.0 months | 19.8 months | 63% |
Table 3: Clinical outcomes of berzosertib in combination with cisplatin and gemcitabine in advanced urothelial carcinoma.[5][6][7]
Clinical Data: Elimusertib with Topotecan (NCT04514497)
A phase 1 clinical trial is currently underway to evaluate the safety and efficacy of the ATR inhibitor elimusertib (BAY 1895344) in combination with topotecan or irinotecan in patients with advanced solid tumors, with a focus on small cell lung cancer and pancreatic cancer.[9] Preclinical data has indicated a strong synergistic effect between ATR inhibitors and topoisomerase I inhibitors like topotecan.[10] Early results from a similar study combining berzosertib with topotecan in patients with chemotherapy-resistant small cell lung cancer showed that the combination induced tumor regressions in a significant number of patients.[10]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the ATR signaling pathway, the synergistic mechanism of ATR and PARP inhibition, and a typical experimental workflow for evaluating drug synergy.
Caption: The ATR signaling pathway in response to DNA damage.
References
- 1. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Cisplatin and Gemcitabine With or Without Berzosertib in Patients With Advanced Urothelial Carcinoma: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for Novel Compound ATH686
Immediate Safety Notice: The identifier "ATH686" does not correspond to a publicly documented chemical substance. This guide provides a framework for handling unknown or novel compounds in a research and development setting. It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or synthesizing laboratory for this compound to ensure specific and appropriate safety measures are taken. The following information is based on general best practices for handling potentially hazardous, uncharacterized materials and should be adapted following a thorough risk assessment based on the known or suspected properties of this compound.
This document is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling novel compounds like this compound. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for Unknown Hazards
When handling a substance with unknown toxicological properties, a conservative approach to PPE is crucial. The following table summarizes the recommended PPE for handling this compound, assuming a high level of potential hazard until proven otherwise.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[1] | Protects against splashes, sprays, and potential projectiles. A face shield provides an additional layer of protection for the entire face. |
| Hand | Chemically resistant gloves (e.g., Nitrile or Neoprene), with consideration for double-gloving. | Prevents skin contact with the substance. The specific glove material should be chosen after consulting a chemical resistance chart, if any information about the chemical class of this compound is available. Double-gloving is recommended for enhanced protection, especially during prolonged handling. |
| Body | A lab coat, chemically resistant apron, and full-length pants. For higher-risk procedures, a disposable coverall may be necessary. | Protects the skin from accidental spills and contamination. |
| Respiratory | A certified respirator (e.g., N95 or higher) should be used if there is a risk of generating aerosols or dusts.[1] Work in a certified chemical fume hood is the primary engineering control. | Minimizes the risk of inhaling potentially harmful airborne particles or vapors. The primary method of respiratory protection should always be proper ventilation. |
| Footwear | Closed-toe, non-slip shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the name "this compound," a unique identifier, and any known hazard information.
-
Storage: Store in a designated, well-ventilated, and restricted-access area. The storage location should be away from incompatible materials. If the stability of this compound is unknown, store it in a cool, dark, and dry place.
Handling and Use
-
Controlled Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential fumes or dust.
-
Spill Kit: Ensure a spill kit appropriate for the quantity of this compound being handled is readily available.
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not consume food or drink in the laboratory.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, pipette tips, and containers, must be segregated into a clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency is critical.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials from the spill kit.
-
Clean-up: Clean-up should be performed by trained personnel wearing appropriate PPE.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide as much information as possible about this compound, including a copy of the SDS if available.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
